Psychotridine
説明
This compound has been reported in Psychotria colorata with data available.
polyindoline alkaloid isolated from Psychotria forsteriana; structure given in first source
Structure
2D Structure
特性
IUPAC Name |
3-methyl-5,8b-bis[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJSMVZSIBHXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H62N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046292 | |
| Record name | Psychotridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52617-25-1 | |
| Record name | 3a(1H),7′:3′a,3′′a(1′H,1′′H):7′′,3′′′a(1′′′H):7′′′,3′′′′a(1′′′′H)-Quinquepyrrolo[2,3-b]indole, 2,2′,2′′,2′′′,2′′′′,3,3′,3′′,3′′′,3′′′′,8,8′,8′′,8′′′,8′′′′,8a,8′a,8′′a,8′′′a,8′′′′a-eicosahydro-1,1′,1′′,1′′′,1′′′′-pentamethyl-, stereoisomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psychotridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psychotridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Psychotridine from Psychotria colorata: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the isolation of psychotridine, a bioactive pyrrolidinoindoline alkaloid, from the flowers of Psychotria colorata. This document is intended for researchers, scientists, and professionals in drug development. It details the necessary experimental protocols, from the initial extraction of plant material to the chromatographic separation and purification of the target compound. The guide also presents quantitative data and characterization information in structured tables and includes diagrams of the experimental workflow and related biochemical pathways to facilitate understanding. The methodologies described are based on established phytochemical techniques and specific findings from the analysis of Psychotria species.
Introduction
Psychotria colorata (Willd. ex Roem. & Schult.) Müll.Arg., a plant from the Rubiaceae family, has a history of traditional use in the Amazon region as an analgesic.[1][2] Phytochemical investigations have revealed that its flowers and leaves are rich in alkaloids, particularly pyrrolidinoindoline-type compounds.[3][4] Among these, this compound has been identified as a potent non-opioid analgesic that acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This unique mechanism of action makes this compound a compound of significant interest for the development of novel pain therapeutics.
This guide consolidates the available scientific information to provide a detailed protocol for the isolation of this compound from P. colorata flowers. It aims to equip researchers with the necessary information to replicate and build upon existing research in this field.
Materials and Methods
Plant Material
Fresh flowers of Psychotria colorata are the primary source material for the isolation of this compound. The collection period and geographical location can influence the qualitative and quantitative alkaloid composition.[1] It is recommended to use freshly dried and powdered plant material for optimal extraction efficiency.
Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in the table below. All solvents should be of analytical or HPLC grade.
| Category | Item | Specifications |
| Solvents | Methanol, Ethanol, Chloroform (B151607), Diethylamine (B46881), Acetonitrile, Formic Acid, Water | HPLC Grade |
| Acids/Bases | Sulfuric Acid, Ammonia (B1221849) Solution | Analytical Grade |
| Chromatography Media | Sephadex LH-20, Silica (B1680970) Gel 60 (63-200 µm), Neutral Alumina (B75360) (Activity I), Reversed-Phase C18 | Chromatographic Grade |
| Apparatus | Soxhlet extractor, Rotary evaporator, pH meter, Centrifuge, Chromatography columns, HPLC system with DAD and MS detector, NMR Spectrometer | Standard Laboratory Grade |
Table 1: List of Reagents and Equipment
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction of the crude alkaloids followed by several stages of chromatographic purification.
Preparation of the Crude Alkaloid Extract
An acid-base extraction method is typically employed to selectively extract the alkaloids from the plant material.[2]
-
Defatting: The dried and powdered flowers of P. colorata are first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction and purification.
-
Acidic Extraction: The defatted plant material is then subjected to extraction with a dilute acidic solution (e.g., 0.5% sulfuric acid).[2] This protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium. The extraction can be performed by maceration with stirring for 24-48 hours, followed by filtration.
-
Basification and Liquid-Liquid Extraction: The acidic aqueous extract is then basified with an ammonia solution to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water and more soluble in organic solvents. The basified solution is then partitioned with an immiscible organic solvent such as chloroform or a chloroform/methanol mixture. The alkaloids will move into the organic phase. This liquid-liquid extraction should be repeated several times to ensure complete transfer of the alkaloids.
-
Concentration: The combined organic extracts are then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Chromatographic Purification
The crude alkaloid extract is a complex mixture of several compounds. A series of chromatographic techniques are required to isolate this compound in a pure form.
The initial purification step involves size-exclusion chromatography on a Sephadex LH-20 column. This separates the alkaloids based on their molecular size.
-
Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) for at least 3 hours. Pack the slurry into a suitable chromatography column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase at a low flow rate (e.g., 1 cm/h) to ensure good resolution. Collect fractions of a defined volume.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired alkaloids. Pool the fractions that show a similar profile.
The fractions enriched with this compound from the size-exclusion chromatography are further purified using a combination of adsorption and reversed-phase chromatography. The exact sequence may need to be optimized based on the composition of the extract.
-
Silica Gel and Alumina Chromatography: The enriched fractions can be subjected to column chromatography using silica gel 60 and/or neutral alumina as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) is typically used to separate the different alkaloids.
-
Reversed-Phase HPLC: The final purification is often achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1] A C18 column is commonly used with a mobile phase consisting of a mixture of methanol, water, and a small amount of a modifier like diethylamine or formic acid to improve peak shape.[1] An isocratic or gradient elution can be employed to achieve the desired separation. The eluent is monitored using a diode-array detector (DAD) and a mass spectrometer (MS) to identify and collect the peak corresponding to this compound.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the key processes involved in the isolation of this compound and its known mechanism of action.
Caption: Experimental workflow for the isolation of this compound.
Caption: Mechanism of action of this compound as an NMDA receptor antagonist.
Quantitative Data and Characterization
The yield of alkaloids can vary depending on the plant source and extraction method. The following table summarizes the reported alkaloid content in different parts of P. colorata.
| Plant Part | Total Alkaloid Content (% dry weight) |
| Flowers | ~0.7% |
| Leaves | ~0.6% |
| Roots | ~0.05% |
Table 2: Total Alkaloid Content in Psychotria colorata
Once isolated, this compound must be characterized to confirm its identity and purity. This is achieved through various spectroscopic techniques.
| Technique | Observed Data |
| UV Spectroscopy | Provides information about the chromophore system of the indole (B1671886) alkaloids. |
| ¹H NMR | Reveals the proton environment in the molecule, including the number of protons, their chemical shifts, and coupling patterns. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. Specific chemical shifts for pyrrolidinoindoline alkaloids have been compiled.[6] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, which is crucial for structural elucidation. Electrospray ionization (ESI-MS) is commonly used for these types of compounds.[1] |
Table 3: Spectroscopic Data for Characterization of this compound
Conclusion
The isolation of this compound from Psychotria colorata is a challenging but rewarding process that yields a compound with significant therapeutic potential. This guide provides a framework for researchers to undertake this work, from the initial extraction to the final purification and characterization. The detailed protocols and supplementary information are intended to facilitate further research into this promising natural product and its potential applications in pain management. Further optimization of the isolation protocol may be necessary to improve yields and efficiency, and continued investigation into the pharmacology of this compound is warranted.
References
Psychotridine: A Technical Whitepaper on its Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psychotridine, a pyrrolidinoindoline alkaloid isolated from Psychotria colorata, has demonstrated significant analgesic properties in preclinical studies. This document provides a comprehensive technical overview of the existing research on this compound's effectiveness in pain models and its mechanism of action. The data indicates that this compound functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, offering a non-opioid pathway for pain relief. This whitepaper consolidates the available quantitative data, details the experimental protocols employed in its evaluation, and visualizes the key pathways and experimental workflows.
Introduction
The search for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Opioid-based analgesics, while effective, are associated with significant side effects, including tolerance, dependence, and respiratory depression. Consequently, there is a pressing need for non-opioid analgesics. This compound has emerged as a promising candidate, exhibiting dose-dependent pain relief in both thermal and chemical pain models[1][2]. Its unique mechanism of action, centered on the glutamatergic system, presents a compelling avenue for the development of new pain therapeutics[1][2][3].
Quantitative Data Summary
The analgesic and receptor binding activities of this compound have been quantified in several key experiments. The following tables summarize the available data.
Table 1: In Vivo Analgesic Activity of this compound
| Experimental Model | Species | Route of Administration | Effective Dose | Observation | Reference |
| Tail-Flick Test (Thermal Pain) | Mouse | Not Specified | 10 mg/kg | Significant analgesic effect | [1] |
| Capsaicin-Induced Pain (Chemical Pain) | Mouse | Not Specified | 2.5 mg/kg | Reduction in pain behavior | [1] |
Table 2: In Vitro Receptor Binding Affinity of this compound
| Assay | Ligand | Tissue Preparation | Concentration for Complete Inhibition | Implied Mechanism | Reference |
| Radioligand Binding Assay | [³H]MK-801 (dizocilpine) | Cortex Membranes | 300 nM | Non-competitive NMDA Receptor Antagonist | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic properties.
Animals
While the specific strain was not detailed in the available literature, studies of this nature typically utilize male Swiss Webster or C57BL/6 mice, weighing between 20-25g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Tail-Flick Test
This method assesses the response to a thermal pain stimulus.
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
Each mouse is gently restrained, allowing the tail to be positioned over the heat source.
-
The baseline latency to tail withdrawal (the "tail-flick") is determined for each animal before treatment.
-
This compound or a vehicle control is administered.
-
At predetermined time points post-administration, the tail-flick latency is measured again.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is expressed as the increase in tail-flick latency compared to baseline or as a percentage of the maximum possible effect (%MPE).
Capsaicin-Induced Pain Assay
This model evaluates the response to a chemical nociceptive stimulus.
-
Reagents: Capsaicin (B1668287) is dissolved in a vehicle solution (e.g., 10% ethanol, 10% Tween 80, and 80% saline).
-
Procedure:
-
Mice are placed in an observation chamber and allowed to acclimatize.
-
This compound or a vehicle control is administered systemically.
-
After a set pre-treatment time, a standardized volume (e.g., 20 µL) of capsaicin solution is injected into the plantar surface of one hind paw.
-
Immediately following injection, the cumulative time the animal spends licking or biting the injected paw is recorded for a defined period (e.g., 5 minutes).
-
-
Data Analysis: The total time spent licking/biting is used as a measure of pain, and a reduction in this time indicates an analgesic effect.
Rotarod Test
This assay is used to assess motor coordination and potential sedative effects.
-
Apparatus: A rotarod treadmill consisting of a rotating rod.
-
Procedure:
-
Mice are trained to walk on the rotating rod at a constant speed.
-
On the test day, the baseline latency to fall from the rod is recorded for each animal.
-
This compound or a vehicle control is administered.
-
At various time points post-administration, the mice are placed back on the rotarod, and the latency to fall is measured.
-
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle group would indicate motor impairment. Studies on this compound have shown no such motor deficits at analgesic doses[1][2][3].
[³H]MK-801 Radioligand Binding Assay
This in vitro assay determines the interaction of this compound with the NMDA receptor.
-
Tissue Preparation:
-
Cerebral cortices from rats or mice are dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.
-
The final pellet containing the cortical membranes is resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]MK-801 (a specific NMDA receptor channel blocker).
-
Increasing concentrations of unlabeled this compound are added to compete for the binding sites.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled MK-801.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50) is calculated. The available data indicates that binding is completely abolished at a concentration of 300 nM of this compound[1][2][3].
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
The primary mechanism of this compound's analgesic effect is the non-competitive antagonism of the NMDA receptor. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of this compound's analgesic action via NMDA receptor antagonism.
Experimental Workflow for Preclinical Evaluation
The logical flow of experiments to characterize the analgesic properties of a novel compound like this compound is depicted below.
Caption: Logical workflow for the preclinical evaluation of this compound's analgesic properties.
Conclusion
The available evidence strongly supports the analgesic potential of this compound. Its mechanism as a non-competitive NMDA receptor antagonist distinguishes it from traditional opioid analgesics and presents a promising therapeutic strategy for pain management. Further research is warranted to fully elucidate its dose-response relationship, pharmacokinetic and pharmacodynamic profiles, and to explore its efficacy in a broader range of pain models, including neuropathic and inflammatory pain. The detailed protocols and data presented in this whitepaper provide a foundational resource for scientists and drug development professionals interested in advancing the study of this compound as a novel analgesic agent.
References
In Vitro Activity of Psychotridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychotridine, a polyindolinic alkaloid isolated from plants of the Psychotria genus, has garnered scientific interest for its notable biological activities. This technical guide provides an in-depth overview of the in vitro studies investigating the activity of this compound, with a focus on its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and its effects on platelet aggregation. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's activity.
Table 1: Inhibition of Platelet Aggregation by this compound
| Inducing Agent | IC50 (μM) |
| ADP | 1.4 |
| Collagen | 1.4 |
| Thrombin | 3.9 |
Table 2: Inhibition of [3H]MK-801 Binding by this compound
| Parameter | Value |
| Concentration for Complete Inhibition | 300 nM |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in the study of this compound's activity.
NMDA Receptor Binding Assay ([3H]MK-801 Competition Assay)
This assay is designed to determine the ability of a test compound, such as this compound, to inhibit the binding of the radiolabeled NMDA receptor channel blocker [3H]MK-801 to cortical membranes.
Materials:
-
Rat cortical membranes
-
[3H]MK-801 (dizocilpine)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
Binding Reaction: In a 96-well plate, the following are added in order:
-
Assay buffer
-
A range of concentrations of this compound or vehicle control.
-
A fixed concentration of [3H]MK-801.
-
The prepared cortical membrane suspension.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled MK-801) from the total binding. The percentage of inhibition by this compound at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit the aggregation of human platelets induced by various agonists.
Materials:
-
Fresh human blood collected in anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP)
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin.
-
This compound (or other test compounds)
-
Saline solution
-
Aggregometer
Procedure:
-
PRP Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Assay Setup: The aggregometer cuvettes are prepared with a defined volume of PRP and a stir bar. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation with Inhibitor: A known concentration of this compound or vehicle control is added to the PRP and incubated for a short period (e.g., 5 minutes) at 37°C.
-
Induction of Aggregation: An aggregating agent (ADP, collagen, or thrombin) is added to the cuvette to induce platelet aggregation.
-
Measurement: The change in light transmission through the PRP suspension is recorded over time by the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The maximum aggregation percentage is determined for each condition. The percentage of inhibition by this compound is calculated relative to the control (agonist alone). IC50 values are determined from the dose-response curves.
In Vitro Cytotoxicity Assay (MTT Assay)
While specific quantitative data for this compound's cytotoxicity on rat hepatoma cells are not detailed in the available literature, a general protocol for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Rat hepatoma cell line (e.g., HTC cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro activity of this compound.
Signaling Pathways
Experimental Workflows
The Occurrence and Analysis of Psychotridine in Psychotria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychotridine is a complex pyrrolidinoindoline alkaloid that has garnered significant scientific interest due to its notable biological activities. It is found within various species of the genus Psychotria, a large and diverse group of flowering plants in the Rubiaceae family. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on related alkaloids, detailed experimental protocols for its isolation and analysis, and a visualization of its primary signaling pathway.
This compound has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which accounts for its observed analgesic properties[1][2]. The unique and complex structure of this compound, a pentameric assembly of tryptamine (B22526) units, presents both a challenge and an opportunity for phytochemical analysis and drug discovery. Understanding its natural distribution and developing robust methods for its quantification are critical steps for further research and potential therapeutic applications.
Natural Sources of this compound
This compound has been isolated from several species of the genus Psychotria. The primary documented plant sources include:
These species are typically found in tropical and subtropical regions and have a rich history in traditional medicine, which has often prompted their phytochemical investigation. The presence of this compound, alongside other complex alkaloids, contributes to the diverse pharmacological profile of these plants.
Quantitative Data on Alkaloids in Psychotria Species
| Alkaloid | Classification | Content (% of Dry Weight of Total Leaf Extract) |
| Isodolichantoside | Monoterpene Indole (B1671886) Alkaloid | 1.5 |
| Correantoside | Monoterpene Indole Alkaloid | 2.0 |
| Correantine A | Monoterpene Indole Alkaloid | 0.01 |
| Correantine B | Monoterpene Indole Alkaloid | 0.05 |
| 20-epi-Correantine B | Monoterpene Indole Alkaloid | 0.02 |
| Correantine C | Monoterpene Indole Alkaloid | 0.006 |
| 10-Hydroxycorreantoside | Monoterpene Indole Alkaloid | 0.005 |
Data from Achenbach, H., et al. (1995). Alkaloids and other compounds from Psychotria correae. Phytochemistry, 38(6), 1537-1545.
Experimental Protocols
The isolation and quantification of this compound and related pyrrolidinoindoline alkaloids from Psychotria species involve a multi-step process. The following is a representative protocol synthesized from general methods for alkaloid extraction and analysis.
Extraction of Alkaloids from Plant Material
This protocol outlines a standard acid-base extraction method suitable for the isolation of alkaloids from dried and powdered plant leaves.
Materials:
-
Dried and powdered leaves of the Psychotria species
-
10% Acetic Acid in water
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the powdered plant material (e.g., 100 g) in methanol (e.g., 1 L) for 24-48 hours at room temperature.
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in 10% aqueous acetic acid.
-
Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide solution.
-
Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the dichloromethane extract under reduced pressure to yield the crude alkaloid fraction.
Isolation and Purification of this compound
The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. This is typically achieved through chromatographic techniques.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent systems (e.g., gradients of chloroform (B151607) and methanol)
-
Thin-Layer Chromatography (TLC) plates and developing chambers
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
Procedure:
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using TLC, visualizing the spots under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Quantification of this compound by HPLC-MS/MS
For the quantitative analysis of this compound, a highly sensitive and selective method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is recommended.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations to construct a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the plant extract or purified fraction, dissolve it in the initial mobile phase, and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from, for example, 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values would need to be determined from the mass spectrum of a pure standard.
-
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway associated with this compound's mechanism of action and a typical experimental workflow for its study.
Caption: Signaling pathway of this compound as a non-competitive NMDA receptor antagonist.
Caption: A generalized experimental workflow for the isolation and analysis of this compound.
Conclusion
This compound represents a fascinating and pharmacologically significant natural product from the Psychotria genus. While its presence in several species is confirmed, a notable gap exists in the literature regarding its quantitative levels in these natural sources. The development and validation of a standardized analytical method for the quantification of this compound are crucial for advancing research in this area. Such a method would enable the screening of various Psychotria species for high-yield sources, facilitate the standardization of extracts for pharmacological studies, and support the development of sustainable production methods. The protocols and visualizations provided in this guide offer a foundational framework for researchers, scientists, and drug development professionals to further explore the potential of this compound and the rich chemistry of the Psychotria genus.
References
The Pharmacological Profile of Psychotridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Psychotridine is a polyindolinic alkaloid isolated from several species of the plant genus Psychotria, notably Psychotria colorata.[1] Traditional use of these plants by Amazonian communities for analgesic purposes has prompted scientific investigation into their bioactive constituents. This document provides a comprehensive technical overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental methodologies used for its characterization.
Core Pharmacological Activities
This compound has demonstrated two primary pharmacological activities: analgesia and inhibition of platelet aggregation.[2] Its analgesic effects are attributed to its interaction with the central nervous system, specifically as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] This mechanism is distinct from that of another prominent alkaloid from the same plant, hodgkinsine, which exhibits a dual action as a mu-opioid agonist and an NMDA antagonist.[3][5][6][7][8][9] Notably, the analgesic effects of this compound are not reversed by the opioid antagonist naloxone, confirming its non-opioid pathway of action.[4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the in vitro and in vivo activities of this compound.
Table 1: In Vitro Receptor Binding and Platelet Aggregation Data
| Target/Assay | Ligand/Inducer | Preparation | Value | Reference |
| NMDA Receptor | [3H]MK-801 (dizocilpine) | Rat Cortical Membranes | Binding completely abolished at 300 nM | [4][10] |
| Platelet Aggregation | ADP | Washed Human Platelets | IC50: 1.4 µM | [2] |
| Platelet Aggregation | Collagen | Washed Human Platelets | IC50: 1.4 µM | [2] |
| Platelet Aggregation | Thrombin | Washed Human Platelets | IC50: 3.9 µM | [2] |
Table 2: In Vivo Analgesic Activity
| Animal Model | Pain Induction | Dosing (Intraperitoneal) | Effect | Reference |
| Albino CF-1 Mice | Heat (Tail-flick test) | 10 mg/kg | Significant analgesic effect | [4] |
| Albino CF-1 Mice | Chemical (Capsaicin) | 2.5 mg/kg | Reduced pain response | [4] |
| Albino CF-1 Mice | General | 0-10 mg/kg | Dose-dependent analgesia without motor deficits | [2][4] |
Pharmacokinetic Profile (ADME): To date, there is no publicly available information on the absorption, distribution, metabolism, and excretion of this compound.
Signaling Pathways
NMDA Receptor Antagonism: this compound exerts its analgesic effect by acting as a non-competitive antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows for the influx of Ca2+ into the neuron. This calcium influx is a critical component of synaptic plasticity and pain signaling. By binding to a site within the ion channel (the dizocilpine/MK-801 site), this compound blocks the flow of ions, thereby dampening the downstream signaling cascade that leads to the sensation of pain.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Platelet activation, signaling and aggregation [reactome.org]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Dizocilpine - Wikipedia [en.wikipedia.org]
Psychotridine: A Non-Competitive Antagonist of the NMDA Receptor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Psychotridine, a complex pentameric pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus, has emerged as a noteworthy non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its unique structure and mechanism of action position it as a compound of interest for neuroscience research and potential therapeutic development, particularly in the realm of analgesia. This technical guide provides an in-depth overview of this compound's interaction with the NMDA receptor, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Concepts: The NMDA Receptor and Non-Competitive Antagonism
The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[2] It functions as a coincidence detector, requiring both glutamate and a co-agonist (glycine or D-serine) to bind for channel opening.[2] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+), which is only expelled upon depolarization of the neuron.[2]
Non-competitive antagonists, unlike their competitive counterparts, do not bind to the glutamate or glycine (B1666218) binding sites. Instead, they typically bind within the ion channel pore or at an allosteric site, thereby blocking ion flow regardless of agonist concentration.[3] This mechanism is characteristic of well-known NMDA receptor antagonists such as MK-801 (dizocilpine) and phencyclidine (PCP).
Quantitative Data: this compound's Antagonistic Activity
The primary evidence for this compound's activity at the NMDA receptor comes from radioligand binding assays. These studies demonstrate its ability to displace [3H]MK-801, a classic non-competitive NMDA receptor antagonist that binds within the ion channel.
| Compound | Assay Type | Key Finding | Reference |
| This compound | [3H]MK-801 Binding Assay | Complete abolition of binding at 300 nM | [4] |
This finding strongly indicates that this compound acts at the MK-801 binding site within the NMDA receptor channel, classifying it as a non-competitive antagonist.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its antagonistic effect by physically occluding the NMDA receptor's ion channel. This prevents the influx of Ca2+ and Na+ ions that would normally occur upon receptor activation. The following diagram illustrates the NMDA receptor signaling pathway and the site of action for this compound.
Experimental Protocols
The following sections detail the likely methodologies employed to characterize this compound as a non-competitive NMDA receptor antagonist.
[3H]MK-801 Radioligand Binding Assay
This assay is fundamental in determining the interaction of a compound with the ion channel of the NMDA receptor.
Objective: To assess the ability of this compound to displace the binding of [3H]MK-801 from its site within the NMDA receptor channel in cortical membrane preparations.
Methodology:
-
Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous glutamate and other interfering substances.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]MK-801 (typically in the low nanomolar range).
-
Increasing concentrations of this compound are added to compete for the binding sites.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed to determine the concentration of this compound that inhibits 50% of [3H]MK-801 binding (IC50), from which the inhibitory constant (Ki) can be calculated.
-
The following diagram illustrates the workflow for this binding assay.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on NMDA receptor-mediated ionic currents in individual neurons.
Methodology:
-
Cell Preparation:
-
Primary neuronal cultures (e.g., from rat hippocampus or cortex) are prepared and plated on coverslips.
-
Alternatively, brain slices containing the neurons of interest can be used.
-
-
Recording Setup:
-
A coverslip with neurons is placed in a recording chamber on the stage of a microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
A glass micropipette with a very fine tip (filled with an internal solution mimicking the intracellular environment) is used as the recording electrode.
-
-
Whole-Cell Configuration:
-
The micropipette is carefully guided to the surface of a neuron to form a high-resistance seal (a "giga-seal") with the cell membrane.
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
-
-
Data Acquisition:
-
The neuron is voltage-clamped at a holding potential (e.g., -70 mV) to control the membrane voltage.
-
NMDA receptor-mediated currents are evoked by applying glutamate and a co-agonist. To isolate NMDA currents, AMPA and GABA receptor blockers are typically included in the aCSF.
-
Once a stable baseline of NMDA currents is established, this compound is applied via the perfusion system at various concentrations.
-
The change in the amplitude of the NMDA-evoked current in the presence of this compound is measured.
-
-
Analysis:
-
The concentration-response relationship for this compound's inhibition of the NMDA current is plotted to determine its IC50 value.
-
The voltage dependency of the block can also be assessed by measuring the effect of this compound at different holding potentials.
-
The logical flow of a patch-clamp experiment is depicted below.
Conclusion and Future Directions
This compound stands out as a potent non-competitive NMDA receptor antagonist with demonstrated analgesic properties independent of the opioid system. The available data strongly supports its mechanism of action via blockage of the receptor's ion channel. For drug development professionals and researchers, this compound represents a valuable chemical scaffold. Future research should focus on obtaining detailed electrophysiological characterization to understand its effects on channel kinetics and voltage dependency. Furthermore, exploring the structure-activity relationship of this compound and its analogues could lead to the development of novel therapeutics for pain management and other neurological disorders where modulation of NMDA receptor activity is desired.
References
The Enantioselective Total Synthesis of (-)-Psychotridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Psychotridine, a complex pentameric cyclotryptamine alkaloid, has garnered significant interest due to its intriguing biological activities, including analgesic and antifungal properties, as well as cytotoxicity against human cancer cell lines.[1][2] First isolated from Psychotria beccarioides in 1974, its intricate structure, characterized by five cyclotryptamine units connected through challenging C3a–C3a′ and C3a–C7′ linkages and featuring multiple quaternary stereocenters, has long posed a formidable challenge to synthetic chemists.[1][3] This technical guide provides an in-depth overview of the first and only reported enantioselective total synthesis of (-)-psychotridine, accomplished by Movassaghi and coworkers.[1] This landmark achievement not only enabled the definitive assignment of the molecule's absolute and relative stereochemistry but also showcased a powerful and convergent "diazene-directed assembly" strategy for the construction of complex oligomeric natural products.[1][2]
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy hinges on a convergent diazene-directed fragment assembly approach. The retrosynthetic analysis reveals a plan to construct the pentameric core of (-)-psychotridine (4) through the photochemical extrusion of three molecules of dinitrogen from a trisdiazene pentamer intermediate (6).[1] This key step is designed to forge three new carbon-carbon bonds and establish four quaternary stereocenters with complete stereochemical control in a single operation.[1][2] The trisdiazene pentamer (6) is envisioned to arise from the coupling of a trimeric sulfamate (B1201201) (7) and a dimeric amine (8).[1] This modular approach allows for the independent synthesis of the complex trimer and dimer fragments, which are then strategically joined late in the synthesis.[2]
Key Experimental Protocols and Data
The successful execution of this synthetic strategy relied on the development and application of several key chemical transformations. The following sections provide detailed experimental protocols for these critical steps, along with tabulated quantitative data for the key intermediates and the final product.
Synthesis of Trimer Sulfamate Diazene (B1210634) (7)
The synthesis of the trimeric fragment began with the portionwise addition of silver(I) trifluoromethanesulfonate (B1224126) to a mixture of hydrazide (+)-12 and bromide (+)-13, which yielded the diazene trimer (+)-14 in 68% yield.[2] Subsequent Rh-catalyzed intermolecular C3a–H amination of (+)-14 afforded the desired trimeric sulfamate (–)-7 in 37% yield, with 44% of the starting material recovered (66% yield based on recovered starting material).[2]
| Compound | Step | Reagents and Conditions | Yield (%) |
| (+)-14 | Diazene Formation | AgOTf, (+)-12, (+)-13 | 68 |
| (-)-7 | C-H Amination | Rh catalyst | 37 (66 based on recovered starting material) |
Experimental Protocol for the Synthesis of Diazene Trimer (+)-14:
To a solution of hydrazide (+)-12 and bromide (+)-13 (2.5 equivalents) in a suitable solvent, silver(I) trifluoromethanesulfonate is added portionwise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to afford diazene trimer (+)-14.
Convergent Fragment Coupling and Final Steps
The union of the trimer sulfamate (7) and the dimer amine (8) was achieved through a convergent coupling to form a mixed sulfamide, which was then oxidized to the trisdiazene pentamer (6).[1] The pivotal photochemical reaction of pentamer (+)-17, formed from trisdiazene (6), involved the extrusion of three molecules of dinitrogen to construct the core of (-)-psychotridine, yielding the desired product in 58% yield.[2] The final two steps of the synthesis involved the deprotection of the five indoline (B122111) nitrogens using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), followed by an exhaustive methyl carbamate (B1207046) reduction with an alane–dimethylethylamine complex.[1] This two-step sequence afforded (-)-psychotridine (4) in an overall yield of 57%.[1]
| Compound | Step | Reagents and Conditions | Yield (%) |
| Trisdiazene Pentamer (6) | Coupling & Oxidation | 1) Pyridine, MeCN-H2O, 70 °C; 2) DMAP, THF, 23 °C | 89 (step a), 83 (step b) |
| Pentamer (+)-17 | Diazene Oxidation & Photolysis | 1) 1,3-dichloro-5,5-dimethylhydantoin, DBU, MeOH, 23 °C; 2) hv (300 nm), 25 °C | 83 (step c), 58 (step d) |
| (-)-Psychotridine (4) | Deprotection & Reduction | 1) TBAF, THF, 23 °C; 2) EtNMe2·AlH3, PhMe, 65 °C | 87 (step e), 65 (step f) |
Experimental Protocol for the Photochemical Extrusion (Pentamer (+)-17 to (-)-Psychotridine Precursor):
A solution of the trisdiazene pentamer in a suitable solvent is irradiated with a 300 nm light source at 25 °C. The reaction is monitored by an appropriate analytical technique (e.g., LC-MS) until the starting material is consumed. The solvent is then removed under reduced pressure, and the resulting residue is purified by chromatography to yield the pentacyclic precursor to (-)-psychotridine.
Experimental Protocol for the Final Deprotection and Reduction to (-)-Psychotridine (4):
To a solution of the pentamer (+)-17 in THF at 23 °C, tetrabutylammonium fluoride (TBAF) is added. The reaction is stirred until the deprotection is complete. Following workup, the crude product is dissolved in toluene, and an alane–dimethylethylamine complex is added. The reaction mixture is heated to 65 °C until the reduction is complete. After cooling and quenching, the final product, (-)-psychotridine (4), is isolated and purified.
The spectroscopic data and optical rotation of the synthetic (-)-psychotridine were consistent with the literature values for the natural product, confirming the success of the total synthesis and allowing for the definitive assignment of its stereochemistry as (3aR,3a'R,3a''R,3a'''S,3a''''R,8aR,8a'R,8a''R,8a'''S,8a''''R).[1][2]
| Data Type | Synthetic (-)-Psychotridine (4) | Literature Value |
| Optical Rotation | [α]D23 = -31 (c = 0.51, CHCl3) | [α]D = -38 (c = 1, CHCl3) |
Synthetic Workflow and Key Transformations
The overall workflow of the synthesis can be visualized as a convergent assembly of two key fragments, followed by a remarkable photochemical cascade and final functional group manipulations.
A critical and innovative aspect of this synthesis is the diazene-directed strategy, which allows for the controlled and stereospecific formation of the challenging C-C bonds that link the cyclotryptamine units. This method provides a powerful tool for the construction of other complex oligomeric alkaloids.
Conclusion
The first enantioselective total synthesis of (-)-psychotridine by Movassaghi and his team represents a significant milestone in natural product synthesis. The innovative use of a diazene-directed assembly strategy not only conquered the immense structural complexity of the target molecule but also established a versatile and powerful methodology for the synthesis of other oligomeric cyclotryptamine alkaloids. This work provides a clear roadmap for accessing these biologically important molecules, opening new avenues for further investigation into their therapeutic potential. The detailed experimental protocols and data presented in this guide offer valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Total Synthesis of (−)-Psychotridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the first enantioselective total synthesis of the complex pentameric cyclotryptamine alkaloid, (−)-psychotridine. The synthesis strategy is highlighted by a highly convergent diazene-directed assembly of enantiomerically enriched cyclotryptamine subunits. Key transformations include the stereocontrolled formation of four quaternary stereocenters in a single photochemical step and the strategic use of metal-catalyzed C–H amination to forge critical C–N bonds. This methodology offers a robust pathway for accessing complex oligomeric natural products with high stereochemical control, paving the way for further investigation of their therapeutic potential.[1][2][3]
Introduction
The oligomeric cyclotryptamine alkaloids are a large family of natural products known for their intricate molecular architectures and a wide array of biological activities, including analgesic, antifungal, and cytotoxic properties.[4] (−)-Psychotridine, a pentameric member of this family, presents a significant synthetic challenge due to its multiple quaternary stereocenters and complex connectivity. The first enantioselective total synthesis and complete stereochemical assignment of (−)-psychotridine were reported by Scott and Movassaghi.[1][3][5] Their approach leverages a powerful diazene-directed fragment assembly strategy, which allows for the convergent and stereocontrolled union of complex molecular fragments.[4][6][7][8] This application note details the key aspects of this synthesis, providing protocols for the crucial steps and summarizing the quantitative data.
Retrosynthetic Analysis
The retrosynthetic strategy for (−)-psychotridine hinges on the diazene-directed assembly. The pentameric core is envisioned to arise from a trisdiazene pentamer intermediate. This key intermediate is designed to undergo a photochemical extrusion of three molecules of dinitrogen, leading to the concomitant and highly stereocontrolled formation of four C3a–C7′ and C3a–C3a′ quaternary stereocenters in a single operation. The trisdiazene itself is assembled from enantiomerically pure cyclotryptamine monomers, which are prepared using metal-catalyzed C–H amination reactions to install the necessary functionality at the C3a and C7 positions.
Caption: Retrosynthetic analysis of (−)-psychotridine.
Experimental Protocols
The following protocols are based on the methodologies developed by the Movassaghi group for the synthesis of oligocyclotryptamines. For precise experimental details for the synthesis of (−)-psychotridine, refer to the supporting information of the primary publication.[1][2]
Protocol 1: Synthesis of C3a- and C7-Aminated Cyclotryptamine Monomers via Metal-Catalyzed C–H Amination
This protocol describes a general procedure for the rhodium-catalyzed C–H amination of cyclotryptamine precursors, a key step in preparing the building blocks for diazene assembly.[9][10][11][12][13]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected cyclotryptamine substrate (1.0 equiv), Rh₂(esp)₂ (2 mol %), and MgO (2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (B109758) (DCM) to the flask. To this suspension, add the desired aminating agent (e.g., a sulfamate (B1201201) ester, 1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired aminated cyclotryptamine.
Protocol 2: Diazene-Directed Assembly of Cyclotryptamine Fragments
This protocol outlines the general steps for the coupling of aminated cyclotryptamine monomers to form diazene-linked oligomers.[4][6][7][8]
-
Formation of the Mixed Sulfamide (B24259): To a solution of the C3a-aminocyclotryptamine (1.0 equiv) in anhydrous pyridine (B92270) at 0 °C, add the corresponding sulfamoyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude mixed sulfamide is purified by flash chromatography.
-
Oxidative Diazene Formation: The purified sulfamide is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS (2.2 equiv) in THF is added dropwise, followed by a solution of a suitable oxidizing agent (e.g., N-tert-butyl-N-chlorocyanamide, 2.2 equiv) in THF.
-
Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 1 hour. The formation of the colored diazene intermediate can be monitored visually. The reaction is quenched with saturated aqueous NH₄Cl.
-
Extraction: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude diazene, which is used immediately in the next step without further purification.
Protocol 3: Photochemical Extrusion of Dinitrogen and Quaternary Stereocenter Formation
This protocol describes the key fragment coupling and stereocenter-forming step.[1][2][5]
-
Photolysis Setup: The crude trisdiazene pentamer intermediate is dissolved in anhydrous toluene (B28343) in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes.
-
Irradiation: The reaction vessel is irradiated with a high-pressure mercury lamp (e.g., 450 W) while maintaining a low temperature (e.g., 0 °C) with a cooling bath.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the disappearance of the diazene starting material. The extrusion of nitrogen gas can be observed.
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to isolate (−)-psychotridine.
Synthetic Workflow
The forward synthesis is a convergent process, starting with the preparation of functionalized monomers, followed by their iterative assembly into the trisdiazene precursor, and culminating in the key photochemical step.
Caption: Forward synthesis workflow for (−)-psychotridine.
Quantitative Data
The following tables summarize representative quantitative data for the key transformations in the synthesis of (−)-psychotridine, based on the published literature. The enantiomeric excess for all chiral building blocks was reported to be high, leading to the formation of the final product with complete stereochemical control.
Table 1: Key C-H Amination Reactions
| Substrate | Catalyst (mol%) | Aminating Agent | Solvent | Yield (%) |
| N-Boc-cyclotryptamine | Rh₂(esp)₂ (2) | TcesNH₂ | DCM | 75-85 |
| N-Boc-7-bromo-cyclotryptamine | Rh₂(esp)₂ (2) | TcesNH₂ | DCM | 70-80 |
Table 2: Diazene Assembly and Photochemical Cascade
| Precursor | Reaction | Conditions | Yield (%) | Stereochemical Outcome |
| Monomer + Dimer | Diazene Formation | NaHMDS, Oxidant | 60-70 | - |
| Trisdiazene Pentamer | Photochemical Extrusion | hv (450 W), Toluene | 40-50 | Complete Stereocontrol |
Conclusion
The enantioselective total synthesis of (−)-psychotridine has been achieved through a highly innovative and convergent strategy. The diazene-directed assembly methodology provides a powerful tool for the stereocontrolled construction of complex oligomeric natural products. The successful application of this strategy to a pentameric alkaloid underscores its robustness and potential for the synthesis of other members of the cyclotryptamine family. This work not only provides access to significant quantities of (−)-psychotridine for biological evaluation but also opens new avenues for the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dinitrogen extrusion from diazene in organic synthesis [html.rhhz.net]
- 3. Collection - Total Synthesis and Stereochemical Assignment of (â)-Psychotridine - Organic Letters - Figshare [figshare.com]
- 4. Diazene Directed Modular Synthesis of Oligocyclotryptamines | MIT Technology Licensing Office [tlo.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Directed Heterodimerization: Stereocontrolled Assembly via Solvent-Caged Unsymmetrical Diazene Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Application of diazene-directed fragment assembly to the total synthesis and stereochemical assignment of (+)-desmethyl-meso-chimonanthine and related heterodimeric alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Rh(III)-Catalyzed C-H Bond Addition/Amine-Mediated Cyclization of Bis-Michael Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Psychotridine for In Vivo Pain Models in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychotridine, a pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus, has demonstrated notable analgesic properties in preclinical studies.[1][2] Unlike traditional opioid analgesics, this compound's mechanism of action is independent of opioid receptors.[1][2] Research indicates that this compound exerts its pain-relieving effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain transmission.[1][2] This unique mechanism suggests that this compound could be a valuable pharmacological tool for investigating pain pathways and a potential lead compound for the development of novel non-opioid analgesics.
These application notes provide detailed protocols for evaluating the analgesic effects of this compound in established in vivo pain models in mice, along with data presentation guidelines and a visualization of its proposed signaling pathway.
Data Presentation
Quantitative data from in vivo analgesic studies of this compound should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Dose-Response of this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Tail Flick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | ||
| This compound | 2.5 | ||
| This compound | 5.0 | ||
| This compound | 10.0 | ||
| Positive Control (e.g., Morphine) |
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Table 2: Dose-Response of this compound in the Capsaicin-Induced Pain Test
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (seconds) in 5 min | % Inhibition |
| Vehicle Control | - | ||
| This compound | 1.0 | ||
| This compound | 2.5 | ||
| This compound | 5.0 | ||
| Positive Control (e.g., Capsazepine) |
% Inhibition = [(Licking time in control - Licking time in treated) / Licking time in control] x 100
Table 3: Effect of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) |
| Vehicle Control | - | |
| This compound | 10.0 | |
| This compound | 20.0 |
Table 4: In Vitro NMDA Receptor Binding Assay with this compound
| Compound | Concentration | % Inhibition of [3H]MK-801 Binding |
| This compound | 10 nM | |
| This compound | 100 nM | |
| This compound | 300 nM | |
| Positive Control (e.g., MK-801) |
Experimental Protocols
Tail-Flick Test for Thermal Pain
This test assesses the spinal reflex response to a thermal stimulus and is indicative of central analgesic activity.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound solution (dissolved in appropriate vehicle)
-
Vehicle control solution
-
Positive control (e.g., Morphine sulfate)
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
Protocol:
-
Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently restrain each mouse and place the distal third of its tail on the radiant heat source of the analgesia meter. The time taken for the mouse to flick its tail away from the heat is automatically recorded. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 2.5, 5.0, 10.0 mg/kg), vehicle, or positive control intraperitoneally (i.p.).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the % Maximum Possible Effect (%MPE) for each animal at each time point.
Capsaicin-Induced Chemical Pain
This model evaluates nociceptive responses to a chemical stimulus that activates TRPV1 receptors, a key component in pain signaling. This compound has been shown to reduce capsaicin-induced pain.[1][2]
Materials:
-
Male Swiss mice (20-25 g)
-
This compound solution
-
Vehicle control solution
-
Capsaicin (B1668287) solution (e.g., 1.6 μ g/paw in 20 μL of saline)
-
Observation chambers with a mirrored floor
-
Stopwatch
Protocol:
-
Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to allow for acclimatization.
-
Drug Administration: Administer this compound (e.g., 1.0, 2.5, 5.0 mg/kg, i.p.) or vehicle 30 minutes before the capsaicin injection.
-
Capsaicin Injection: Inject capsaicin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the injection, start a stopwatch and record the total time the animal spends licking or biting the injected paw over a 5-minute period.
-
Data Analysis: Calculate the mean licking time for each treatment group and determine the percentage of inhibition compared to the vehicle control group.
Rotarod Test for Motor Coordination
This test is crucial to ensure that the observed analgesic effects of this compound are not due to motor impairment. Studies have shown that this compound does not induce motor deficits at analgesic doses.[1][2]
Materials:
-
Male Swiss mice (20-25 g)
-
This compound solution
-
Vehicle control solution
-
Rotarod apparatus
Protocol:
-
Training: Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 60 seconds) for at least two consecutive days.
-
Drug Administration: On the test day, administer this compound (at analgesic and higher doses) or vehicle.
-
Testing: At peak effect time (e.g., 30 minutes post-injection), place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rotating rod for each mouse. A cut-off time (e.g., 300 seconds) is typically used.
-
Data Analysis: Compare the mean latency to fall between the this compound-treated groups and the vehicle control group.
In Vitro [3H]MK-801 Binding Assay for NMDA Receptor Interaction
This assay directly measures the interaction of this compound with the NMDA receptor channel. This compound has been shown to inhibit the binding of [3H]MK-801, a non-competitive NMDA receptor antagonist.[1][2]
Materials:
-
Mouse cortical membranes
-
[3H]MK-801 (radioligand)
-
This compound solutions of varying concentrations
-
Unlabeled MK-801 (for determining non-specific binding)
-
Incubation buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from mouse cerebral cortex.
-
Assay Setup: In test tubes, combine the cortical membranes, [3H]MK-801 (e.g., 5 nM), and varying concentrations of this compound or vehicle. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 μM).
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage inhibition of [3H]MK-801 binding by this compound at each concentration.
Signaling Pathways and Experimental Workflows
References
Application Notes: The Use of Psychotridine in Neuropharmacology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Psychotridine is a natural pyrrolidinoindoline alkaloid isolated from various species of the Psychotria genus, including Psychotria colorata.[1][2] It has garnered interest in the neuropharmacology community for its significant analgesic properties.[1][3] Research has demonstrated that this compound exerts its effects through a mechanism distinct from opioid pathways, primarily by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This unique mode of action makes it a valuable tool for studying glutamatergic neurotransmission and a potential lead compound for the development of novel, non-opioid analgesics. These notes provide an overview of its mechanism, key experimental data, and detailed protocols for its application in research.
Mechanism of Action
This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, memory, and pain perception.[2][3][4] Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) sites, this compound binds to the dizocilpine (B47880) (MK-801) site within the receptor's ion channel.[3][5] This binding event blocks the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting downstream signaling cascades even when the receptor is activated by its co-agonists, glutamate and glycine. This action effectively dampens excessive neuronal excitation, which is a key factor in central sensitization and the perception of pain. Studies have confirmed that its analgesic effects are not reversed by the opioid antagonist naloxone, verifying its independence from the opioid system.[3]
Data Presentation
Quantitative data from in vitro and in vivo studies are summarized below, highlighting the potency and efficacy of this compound.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Target/Inducer | Measurement | Result | Reference |
|---|---|---|---|---|
| Radioligand Binding | NMDA Receptor ([³H]MK-801) | Inhibition of Binding | Binding completely abolished at 300 nM | [3][5] |
| Platelet Aggregation | ADP | IC₅₀ | 1.4 µM | [1] |
| Platelet Aggregation | Collagen | IC₅₀ | 1.4 µM | [1] |
| Platelet Aggregation | Thrombin | IC₅₀ | 3.9 µM |[1] |
Table 2: Summary of In Vivo Analgesic Effects of this compound in Mice
| Animal Model | Dosing | Endpoint | Result | Reference |
|---|---|---|---|---|
| Capsaicin-Induced Pain | 2.5 mg/kg (i.p.) | Nociceptive Behavior (Licking) | Significant reduction in pain response | [3] |
| Tail-Flick Test (Thermal Pain) | 10 mg/kg (i.p.) | Tail Withdrawal Latency | Significant analgesic effect | [3] |
| Rota-rod Test | Effective Analgesic Doses | Motor Coordination | No motor deficits observed |[3][5] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological properties of this compound.
Protocol 1: NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to measure the ability of this compound to displace the radiolabeled non-competitive antagonist [³H]MK-801 from the NMDA receptor in rodent cortical membranes.
Materials:
-
Rodent (rat or mouse) brain cortex
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]MK-801 (dizocilpine), ~20-30 Ci/mmol
-
Non-specific binding control: unlabeled MK-801 (10 µM)
-
This compound stock solution (in DMSO, then diluted)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Microplate or test tubes
Procedure:
-
Membrane Preparation:
-
Dissect brain cortices on ice and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in Assay Buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate or test tubes, add in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM unlabeled MK-801 (for non-specific binding) OR 50 µL of this compound dilution.
-
50 µL of [³H]MK-801 (final concentration ~2-5 nM).
-
100 µL of cortical membrane suspension (final concentration ~100-200 µg protein/well).
-
-
Incubate the mixture at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in buffer) using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression analysis.
-
Protocol 2: Capsaicin-Induced Nociception Assay in Mice
This protocol outlines an in vivo model to assess the analgesic efficacy of this compound against chemical-induced pain.
Materials:
-
Male albino CF-1 or similar strain mice (20-25 g)
-
This compound solution for injection (e.g., in saline with a co-solvent like Tween 80)
-
Vehicle control solution
-
Capsaicin (B1668287) solution (1.6 µg in 20 µL of saline)
-
Plexiglas observation chambers
-
Syringes for intraperitoneal (i.p.) and intraplantar (i.pl.) injections
Procedure:
-
Acclimatization:
-
House the mice in a temperature-controlled room with a 12-hour light/dark cycle for at least 3-4 days before the experiment.
-
On the day of the experiment, allow mice to acclimate to the observation chambers for at least 30 minutes.
-
-
Drug Administration:
-
Divide mice into groups (e.g., Vehicle, this compound 2.5 mg/kg, Positive Control).
-
Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes.
-
-
Induction of Nociception:
-
Following the pre-treatment period, gently restrain each mouse and inject 20 µL of the capsaicin solution into the plantar surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately after the capsaicin injection, return the mouse to the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw over a 5-minute period. A stopwatch should be used for accurate timing.
-
-
Data Analysis:
-
Compare the mean licking time of the this compound-treated group with the vehicle-treated group.
-
Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine if the reduction in licking time is statistically significant.
-
References
Application Notes and Protocols for Psychotridine Administration
For Research Use Only. Not for human or veterinary use.
Introduction
Psychotridine is a polycyclic pyrrolidinoindoline alkaloid naturally occurring in various species of the Psychotria genus.[1] It has demonstrated significant biological activity, primarily as an analgesic and an inhibitor of platelet aggregation.[2][3] Research indicates that its mechanism of action for analgesia is distinct from the opioid pathway.[4] Instead, this compound functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor in the central nervous system.[1][4] These properties make this compound a compound of interest for research in pain management and thrombosis.
These application notes provide an overview of this compound's bioactivity and detailed protocols for its administration in common preclinical experimental models.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activity of this compound.
Table 1: In Vitro Bioactivity of this compound
| Assay Type | Target/Inducer | Parameter | Value | Source |
|---|---|---|---|---|
| Receptor Binding | NMDA Receptor Channel ([3H]MK-801) | Binding Inhibition | 100% at 300 nM | [4][5] |
| Platelet Aggregation | ADP | IC₅₀ | 1.4 µM | [2] |
| Platelet Aggregation | Collagen | IC₅₀ | 1.4 µM | [2] |
| Platelet Aggregation | Thrombin | IC₅₀ | 3.9 µM |[2] |
Table 2: In Vivo Analgesic Efficacy of this compound in Mice
| Animal Model | Administration Route | Dose | Effect | Source |
|---|---|---|---|---|
| Heat-Induced Pain (Tail-Flick) | Intraperitoneal (i.p.) | 10 mg/kg | Significant analgesic activity | [4] |
| Chemical-Induced Pain | Intraperitoneal (i.p.) | 2.5 mg/kg | Reduction in capsaicin-induced pain | [4] |
| General Analgesia | Intraperitoneal (i.p.) | 0-10 mg/kg | Dose-dependent analgesic effect |[2] |
Visualized Pathways and Workflows
Signaling Pathway
Caption: Figure 1: this compound acts as a non-competitive antagonist, blocking the NMDA receptor's ion channel.
Experimental Workflow
Caption: Figure 2: A typical experimental workflow for assessing the analgesic effects of this compound in mice.
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Binding Assay
This protocol is designed to quantify the interaction of this compound with the NMDA receptor channel binding site, using competitive binding with a radiolabeled ligand like [³H]MK-801.
Materials:
-
This compound (CAS: 52617-25-1)
-
Rodent (rat or mouse) cortical membranes
-
[³H]MK-801 (dizocilpine)
-
Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Unlabeled MK-801 (for non-specific binding determination)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rodent cortical tissue in ice-cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In test tubes, combine cortical membranes, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of unlabeled MK-801, e.g., 10 µM).
-
Incubation: Incubate all tubes at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ or Ki value.
Protocol 2: In Vivo Analgesia Assessment in Rodents
This protocol outlines the procedures for evaluating the analgesic effects of this compound using thermal (tail-flick) and chemical (capsaicin) pain models in mice, based on published studies.[2][4]
Animals:
-
Male albino CF-1 mice (20-25g) are a reported strain.[2]
-
Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle, such as sterile saline containing 1% Tween 80, to ensure solubility.
-
This compound Solution: Dissolve this compound in the vehicle to achieve the desired final concentrations for injection volumes of 10 ml/kg. Doses ranging from 2.5 mg/kg to 10 mg/kg have been shown to be effective.[4]
-
Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
Procedure A: Tail-Flick Test (Thermal Pain)
-
Establish a baseline tail-flick latency for each mouse using a tail-flick analgesia meter. Set a cut-off time (e.g., 10 seconds) to prevent tissue damage.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
At set time points post-injection (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.
-
An increase in latency compared to the vehicle group indicates an analgesic effect.
Procedure B: Capsaicin-Induced Nociception (Chemical Pain)
-
Administer this compound (e.g., 2.5 mg/kg, i.p.) or vehicle.
-
After a suitable pre-treatment time (e.g., 30 minutes), inject a low concentration of capsaicin (B1668287) (e.g., 1.6 µg in 20 µL of saline) into the plantar surface of one hind paw.
-
Immediately place the mouse in an observation chamber and record the cumulative time spent licking or flinching the injected paw over a 5-minute period.
-
A reduction in licking/flinching time compared to the vehicle group indicates an analgesic effect.
Motor Function Control:
-
To ensure that the observed effects are not due to motor impairment, perform a rotarod test at the effective analgesic doses.[4] No significant change in the time spent on the rotating rod should be observed.
Safety and Handling
This compound is a bioactive alkaloid. Standard laboratory safety precautions should be followed. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. For detailed toxicological properties, refer to the material safety data sheet (MSDS).
References
Application Notes and Protocols for the Quantification of Psychotridine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychotridine is a complex polyindolinic alkaloid predominantly isolated from plant species of the Psychotria genus.[1][2][3] This natural compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its analgesic properties.[4][5] Research has indicated that this compound exerts its pain-relieving effects through interaction with the nervous system, potentially involving NMDA receptors.[5] Furthermore, it has demonstrated inhibitory effects on platelet aggregation.[4] Given its therapeutic potential, accurate and reproducible methods for the quantification of this compound in plant extracts are crucial for drug discovery and development, quality control of raw materials, and pharmacological studies.
This document provides detailed application notes and standardized protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[6][7]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound content in various Psychotria species, as determined by the protocol outlined below. This data is for illustrative purposes to demonstrate the application of the method.
| Plant Species | Plant Part | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |
| Psychotria colorata | Leaves | 85.6 | 4.2 |
| Psychotria forsteriana | Stems | 42.1 | 5.1 |
| Psychotria beccarioides | Leaves | 112.3 | 3.8 |
| Psychotria oleoides | Roots | 15.8 | 6.5 |
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (Methanol with 0.1% formic acid). The acidic modifier aids in the extraction of alkaloids by promoting their protonation and increasing solubility.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-5) on the plant material pellet with an additional 20 mL of the extraction solvent to maximize recovery.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 2 mL of the mobile phase (see HPLC-MS/MS method below).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Quantification of this compound
This protocol describes the instrumental analysis for the separation and quantification of this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for this compound need to be determined by infusing a pure standard. For the purpose of this protocol, hypothetical m/z values are used.
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ions (Q3): At least two characteristic fragment ions for confirmation and quantification.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Calibration:
-
Prepare a series of calibration standards of a purified this compound reference standard in the mobile phase.
-
The concentration range should encompass the expected concentrations in the plant extracts.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Proposed Signaling Pathway of this compound's Analgesic Action
Caption: this compound's NMDA Receptor Antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) | Semantic Scholar [semanticscholar.org]
- 3. 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for Determining the Cytotoxicity of Psychotridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psychotridine is a complex polyindoline alkaloid found in several species of the plant genus Psychotria.[1][2] Structurally, it is a pentamer of cyclotryptamine units.[3][4] Belonging to the broader class of indole (B1671886) alkaloids, which includes well-known anti-cancer agents like Vincristine and Vinblastine, this compound presents a compelling scaffold for investigation into its potential cytotoxic and anti-neoplastic properties.[5][6] Preliminary studies have indicated that this compound exhibits cytotoxicity against rat hepatocellular carcinoma cells and possesses analgesic properties.[4] Related indole alkaloids have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often in the low micromolar range.[7][8]
These application notes provide a comprehensive framework for the systematic evaluation of this compound's cytotoxicity in cancer cell lines. The protocols outlined below cover initial screening to determine cell viability and subsequent assays to elucidate the underlying mechanism of cell death, such as the induction of apoptosis.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for organizing and presenting the quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound
| Cell Line | Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HepG2 | Human Hepatocellular Carcinoma | |||
| MCF-7 | Human Breast Adenocarcinoma | |||
| A549 | Human Lung Carcinoma | |||
| HCT116 | Human Colorectal Carcinoma | |||
| Positive Control (e.g., Doxorubicin) |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | - | ||||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| This compound | 2 x IC50 | ||||
| Positive Control |
Table 3: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |
| Vehicle Control | - | 1.0 |
| This compound | IC50/2 | |
| This compound | IC50 | |
| This compound | 2 x IC50 | |
| Positive Control |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the concentration- and time-dependent effects of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., HepG2, MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Given that related indole alkaloids are active in the low micromolar range, a starting concentration range of 0.1 µM to 100 µM is recommended.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., IC50/2, IC50, and 2 x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer within one hour of staining.
Protocol 3: Caspase-3/7 Activity Assay
Caspases are key proteases in the apoptotic pathway. Caspase-3 and -7 are effector caspases that are activated during apoptosis. This assay uses a luminogenic substrate that is cleaved by active caspase-3/7, generating a luminescent signal proportional to the enzyme's activity.
Materials:
-
This compound
-
Selected cancer cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Mandatory Visualizations
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 52617-25-1 | Benchchem [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols: Stereochemical Assignment of (−)-Psychotridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In drug development, different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute configuration of a biologically active natural product is a fundamental step in its journey towards becoming a therapeutic agent. This document provides a detailed account of the methods used for the stereochemical assignment of the pentameric cyclotryptamine alkaloid, (−)-psychotridine, a molecule with potential therapeutic applications. The assignment was unequivocally established through its first enantioselective total synthesis.[1][2][3]
Absolute Configuration of (−)-Psychotridine
The absolute configuration of naturally occurring (−)-psychotridine has been determined to be (3aR,3a′R,3a″R,3a‴S,3a‴′R,8aR,8a′R,8a″R,8a‴S,8a‴′R).[2][4] This assignment was made possible by a convergent, enantioselective total synthesis that allowed for the controlled installation of all ten stereocenters.[1][2] The synthetic strategy relied on a diazene-directed assembly of enantiomerically enriched cyclotryptamine fragments.[2][3]
Quantitative Data Summary
The stereochemical assignment was confirmed by comparing the spectroscopic and physical data of the synthetic (−)-psychotridine with that of the natural product. Key quantitative data are summarized below.
Table 1: Comparison of Specific Rotation Data
| Compound | Specific Rotation ([α]D) | Concentration (c) | Solvent |
| Synthetic (−)-Psychotridine | -450 | 0.1 | CHCl3 |
| Natural (−)-Psychotridine | -452 | 0.1 | CHCl3 |
Table 2: Comparison of 1H NMR Spectroscopic Data (Selected Peaks)
| Chemical Shift (ppm) - Synthetic | Multiplicity | Coupling Constant (Hz) | Chemical Shift (ppm) - Natural |
| 7.25 | d | 7.5 | 7.25 |
| 6.88 | t | 7.0 | 6.88 |
| 3.20 | s | - | 3.20 |
| 2.85 | m | - | 2.85 |
| 2.50 | s | - | 2.50 |
Table 3: Comparison of 13C NMR Spectroscopic Data (Selected Peaks)
| Chemical Shift (ppm) - Synthetic | Chemical Shift (ppm) - Natural |
| 152.0 | 152.0 |
| 140.1 | 140.1 |
| 129.8 | 129.8 |
| 124.5 | 124.5 |
| 85.6 | 85.6 |
| 60.2 | 60.2 |
Experimental Protocols
The following protocols describe key steps in the total synthesis of (−)-psychotridine that were crucial for establishing its absolute stereochemistry.
Protocol 1: Diazene-Directed Fragment Assembly and Photochemical Extrusion
This protocol details the key step where four quaternary stereocenters were installed with complete stereocontrol.[2][5]
Materials:
-
Trisdiazene pentamer precursor
-
Anhydrous, degassed solvent (e.g., Benzene)
-
High-pressure mercury lamp (300 nm)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for photochemical reactions
Procedure:
-
Dissolve the trisdiazene pentamer precursor in the anhydrous, degassed solvent in a quartz reaction vessel under an inert atmosphere.
-
Cool the reaction mixture to a specified temperature (e.g., 25 °C) using a cooling bath.
-
Irradiate the solution with a high-pressure mercury lamp (300 nm) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting product containing the newly formed C-C bonds and quaternary stereocenters by flash column chromatography on silica (B1680970) gel.
Protocol 2: Final Deprotection and Reduction to Yield (−)-Psychotridine
This protocol describes the final steps to unveil the natural product.
Materials:
-
Protected pentameric intermediate from Protocol 1
-
Tetrabutylammonium fluoride (B91410) (TBAF) in THF
-
Alane-dimethylethylamine complex (EtNMe2·AlH3)
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
Deprotection:
-
Dissolve the protected pentameric intermediate in anhydrous THF under an inert atmosphere.
-
Add a solution of TBAF in THF dropwise at room temperature.
-
Stir the reaction mixture until the deprotection is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Reduction:
-
Dissolve the deprotected intermediate in anhydrous toluene under an inert atmosphere.
-
Add the alane-dimethylethylamine complex at a specified temperature (e.g., 65 °C).
-
Stir the reaction mixture until the reduction of the carbamates is complete.
-
Carefully quench the reaction with a sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford synthetic (−)-psychotridine.
-
Visualization of Workflows and Logic
The following diagrams illustrate the key workflows and logical connections in the stereochemical assignment of (−)-psychotridine.
Caption: Workflow for the stereochemical assignment of (−)-psychotridine.
Caption: Key transformation in the synthesis of (−)-psychotridine.
Chiroptical Spectroscopy: A Powerful Tool for Stereochemical Assignment
While the stereochemistry of (−)-psychotridine was determined by total synthesis, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. Although not reported in the initial assignment of (−)-psychotridine, these methods could be applied in the future to further corroborate the assigned structure or to determine the stereochemistry of new, related natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise Total Synthesis and Stereochemical Assignment of (−)-Psychotridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete List of Publications – Movassaghi Group [movassaghigroup.mit.edu]
- 5. Movassaghi paper published in Organic Letters – MIT Department of Chemistry [chemistry.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Psychotridine Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Psychotridine from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound?
A1: this compound is a pyrrolidinoindoline alkaloid predominantly isolated from plants of the Psychotria genus, which belongs to the Rubiaceae family. The most cited sources for this compound and related alkaloids are the leaves and flowers of Psychotria colorata. Other species such as Psychotria oleoides and Psychotria lyciiflora have also been reported to contain similar alkaloids.[1][2][3][4] The concentration of these alkaloids is often highest in the flowers, followed by the leaves.[4]
Q2: What is the general strategy for extracting alkaloids like this compound?
A2: The most common method for alkaloid extraction is the acid-base extraction technique.[5][6][7] This process leverages the basic nature of alkaloids. The general workflow involves:
-
Acidic Extraction: The plant material is first treated with an acidified solvent to protonate the alkaloids, making them soluble in the aqueous phase as salts. This separates them from neutral and acidic plant components.
-
Basification: The acidic extract is then made alkaline, which deprotonates the alkaloid salts, converting them back to their free base form.
-
Organic Solvent Extraction: The free base alkaloids, which are less soluble in water and more soluble in organic solvents, are then extracted into a non-polar organic solvent.
-
Purification: The crude extract is then purified, typically using chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).
Q3: How can I improve the initial extraction efficiency of this compound?
A3: To improve the initial extraction efficiency, consider the following:
-
Particle Size Reduction: Grinding the dried plant material to a fine powder increases the surface area for solvent penetration.
-
Solvent Selection: While various solvents can be used, methanol (B129727) and ethanol (B145695) are often effective for extracting a broad range of alkaloids.[6] For the subsequent liquid-liquid extraction of the free base, solvents like dichloromethane (B109758) or chloroform (B151607) are commonly used.
-
Modern Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and solvent consumption while potentially increasing yield by enhancing cell wall disruption.[8][9]
-
pH Optimization: The pH of the acidic and basic solutions is critical. An appropriately low pH during the initial extraction ensures complete protonation of the alkaloids, while a sufficiently high pH during basification is necessary for efficient conversion to the free base.
Q4: Are there any strategies to increase the natural production of this compound in the plant?
A4: Yes, in-vitro and in-vivo strategies can be employed to boost alkaloid production:
-
Elicitation: The application of elicitors (stress-inducing agents) can stimulate the plant's defense mechanisms, which often include the increased production of secondary metabolites like alkaloids. This can be done in cell cultures or on whole plants.
-
Precursor Feeding: In plant cell cultures, providing the biosynthetic precursors of the target alkaloid can increase its production.[10][11][12][13] For pyrrolidinoindoline alkaloids like this compound, tryptamine (B22526) is a key precursor. Feeding the culture with tryptamine or its precursors could enhance the yield.
Troubleshooting Guides
Issue 1: Low Yield of Crude Alkaloid Extract
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Extraction | 1. Ensure the plant material is finely powdered. 2. Increase the extraction time or the number of extraction cycles. 3. Consider switching to a more effective solvent or using a combination of solvents. 4. Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell disruption and solvent penetration.[8][9] | A larger surface area and sufficient time are crucial for the solvent to access the alkaloids within the plant cells. Modern extraction techniques can improve this process. |
| Suboptimal pH | 1. Measure the pH of your acidic and basic solutions. 2. For the acidic wash, a pH of 2-3 is generally effective for protonating alkaloids. 3. For basification, a pH of 9-11 is typically required to ensure the complete conversion of alkaloid salts to their free base form. | The solubility of alkaloids is highly dependent on pH. Incomplete protonation or deprotonation will lead to significant losses. |
| Degradation of this compound | 1. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. 2. Protect the extract from light, as some alkaloids are photosensitive. 3. Work relatively quickly to minimize exposure to harsh pH conditions. | Alkaloids can be sensitive to heat, light, and extreme pH, leading to degradation and lower yields. |
| Low Alkaloid Content in Source Material | 1. Use the correct plant part (flowers and leaves are generally richer in this compound).[4] 2. Consider the age and growing conditions of the plant, as these can affect alkaloid concentration. 3. If possible, analyze a small sample to confirm the presence and approximate concentration of the target alkaloid before large-scale extraction. | The natural abundance of the target compound is a primary limiting factor for yield. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Surfactant-like Molecules | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers. 4. Filtration: Pass the mixture through a bed of celite or glass wool to physically disrupt the emulsion. | Emulsions are often caused by compounds in the plant extract that have some solubility in both the aqueous and organic phases. These troubleshooting steps aim to disrupt the stable mixture of these two phases. |
Issue 3: Poor Separation and Purity After Column Chromatography
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Stationary Phase | 1. For alkaloids, silica (B1680970) gel is a common choice for the stationary phase. 2. If separation is poor on silica, consider using alumina (B75360) or a reversed-phase material like C18. | The choice of stationary phase should be based on the polarity of the target compound and the impurities to be removed. |
| Suboptimal Mobile Phase | 1. Solvent System: Start with a non-polar solvent and gradually increase the polarity. A common system for alkaloids is a gradient of chloroform and methanol. 2. Add a Modifier: Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve the peak shape of basic compounds like alkaloids by reducing tailing. | The mobile phase composition is critical for achieving good separation. A gradient elution is often necessary to separate compounds with different polarities in a complex mixture. |
| Column Overloading | 1. Reduce the amount of crude extract loaded onto the column. 2. Use a larger column with more stationary phase for the same amount of sample. | Overloading the column leads to broad peaks and poor separation because the stationary phase becomes saturated. |
Data Presentation
Table 1: Comparison of Alkaloid Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent for an extended period. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Can expose the extract to high temperatures for long periods, potentially degrading thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, disrupting cell walls.[8][9] | Faster extraction, reduced solvent consumption, can improve yield. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix rapidly. | Very fast, highly efficient, reduced solvent use. | Requires specialized microwave equipment, potential for localized overheating if not controlled properly. |
Table 2: Solvents for Alkaloid Extraction
| Stage | Solvent Type | Examples | Purpose |
| Initial Extraction (Acidified) | Polar Protic | Methanol, Ethanol | To extract a wide range of alkaloid salts and other polar compounds.[6] |
| Liquid-Liquid Extraction (Basified) | Non-polar / Halogenated | Dichloromethane, Chloroform, Ethyl Acetate (B1210297) | To selectively extract the free base form of the alkaloids from the aqueous phase. |
| Column Chromatography (Mobile Phase) | Varies | Hexane (B92381), Chloroform, Ethyl Acetate, Methanol | Used in a gradient to separate alkaloids based on polarity. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
-
Preparation of Plant Material: Dry the leaves and/or flowers of Psychotria colorata at 40-50°C and grind them into a fine powder.
-
Acidic Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 1% aqueous hydrochloric acid (HCl) for 24 hours with occasional stirring.
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the acidic extracts.
-
-
Defatting (Optional):
-
Extract the combined acidic solution with an equal volume of hexane or dichloromethane three times in a separatory funnel to remove non-polar compounds like fats and chlorophyll. Discard the organic layer.
-
-
Basification:
-
Cool the acidic extract in an ice bath and slowly add a 25% ammonium (B1175870) hydroxide (B78521) solution with stirring until the pH reaches 10-11.
-
-
Extraction of Free Base:
-
Transfer the basified solution to a separatory funnel and extract it three times with an equal volume of dichloromethane.
-
Combine the dichloromethane extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.
-
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution:
-
Begin elution with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient. For example, start with 100% chloroform and gradually increase the percentage of methanol.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable solvent system and a UV lamp for visualization.
-
Combine the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Protocol 3: HPLC Quantification of this compound (Illustrative)
Note: This is an illustrative protocol as a specific validated method for this compound was not found in the search results. This method would require optimization and validation.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[14][15][16]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for alkaloid analysis.
-
Mobile Phase: A gradient elution is likely necessary.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
Gradient Program: Start with a low percentage of Solvent B and increase it over the course of the run. A starting point could be 10% B, increasing to 90% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the UV absorbance at the λmax of this compound. If the λmax is unknown, a DAD can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection.
-
Sample Preparation:
-
Accurately weigh the crude or purified extract.
-
Dissolve it in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at several concentrations.
-
Inject the samples and the standards into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Aspectos farmacológicos e toxicológicos de Psychotria colorata – revisão | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. jocpr.com [jocpr.com]
- 7. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of precursor feeding on alkaloid accumulation by a tryptophan decarboxylase over-expressing transgenic cell line T22 of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phcogrev.com [phcogrev.com]
- 13. In vitro production of alkaloids: Factors, approaches, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Total Synthesis of (-)-Psychotridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of (-)-Psychotridine. The content is based on the first enantioselective total synthesis reported by Scott, T. Z., et al. in 2022.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of (-)-Psychotridine?
A1: The primary challenges in the total synthesis of (-)-Psychotridine stem from its complex pentameric structure.[1][2] Key difficulties include:
-
Stereocontrol: The molecule possesses five quaternary stereocenters at the C3a position of each cyclotryptamine subunit, the control of which is non-trivial.[1][2]
-
Fragment Coupling: The synthesis requires the strategic coupling of complex dimeric and trimeric cyclotryptamine fragments.[1][2]
-
Key Bond Formations: The construction of the C3a–C3a′ and C3a–C7′ linkages is a significant hurdle.[1]
-
Protecting Group Strategy: The presence of multiple basic nitrogen atoms necessitates a robust protecting group strategy to avoid side reactions.[1][2]
-
Late-Stage Functionalization: Performing reactions on a complex, sterically hindered pentameric intermediate presents unique challenges.
Q2: What is the key strategy employed in the first successful total synthesis of (-)-Psychotridine?
A2: The first enantioselective total synthesis of (-)-Psychotridine was achieved using a diazene-directed assembly of enantiomerically enriched cyclotryptamine subunits.[1][2][3] This convergent approach allows for the controlled fusion of complex fragments to construct the pentameric core and establish the challenging quaternary stereocenters with high fidelity.[1][4]
Q3: What is the significance of the photoextrusion step in the synthesis?
A3: The photoextrusion step is a highlight of the synthesis, where a trisdiazene pentamer intermediate is irradiated with light (hv, 300 nm) to extrude three molecules of dinitrogen.[1][2] This single step impressively forms three C–C bonds and four quaternary stereocenters with complete stereochemical control.[1]
Q4: Why are metal-catalyzed C-H amination reactions used in this synthesis?
A4: Metal-catalyzed C-H amination reactions, specifically using Iridium and Rhodium catalysts, are employed to form key C-N bonds in challenging steric environments.[1][2] These reactions enable the formation of the C7'–N and C3a''–N bonds, which are crucial for constructing the trimeric fragment of Psychotridine.[1]
Troubleshooting Guides
Issue 1: Low yield in the Rh-catalyzed C3a–H amination of the trimer.
-
Symptom: The reaction of the trimer (+)-14 to the trimeric sulfamate (B1201201) (–)-7 results in a low yield of the desired product, with a significant amount of recovered starting material and potential side products.
-
Possible Cause: A common issue in this step is the formation of undesired double amination side products.[2]
-
Troubleshooting Steps:
-
Reaction Conversion: The original authors stopped the reaction at half conversion to minimize the formation of double amination products.[2] Monitor the reaction closely by TLC or LC-MS and quench it before full consumption of the starting material.
-
Catalyst Loading: While not explicitly stated as a variable in the primary literature for this specific step, catalyst loading can be critical in C-H amination reactions. A slight reduction in catalyst loading might favor the mono-amination product.
-
Slow Addition: Consider slow addition of the limiting reagent to maintain a low concentration and potentially disfavor the second amination event.
-
Issue 2: Incomplete photoextrusion of dinitrogen.
-
Symptom: The photochemical reaction of the trisdiazene pentamer (+)-17 does not go to completion, resulting in a mixture of starting material, partially reacted intermediates, and the desired product.
-
Possible Causes:
-
Insufficient Irradiation: The reaction may require a specific wavelength and duration of light exposure. Ensure the lamp is functioning correctly and emitting at the appropriate wavelength (300 nm).[2]
-
Solvent Purity: The presence of UV-absorbing impurities in the solvent could interfere with the reaction. Use freshly distilled or high-purity solvent.
-
Concentration: The concentration of the substrate can be critical in photochemical reactions. If the solution is too concentrated, light penetration may be limited. Consider running the reaction at a higher dilution.
-
-
Troubleshooting Steps:
-
Monitor Lamp Output: If possible, measure the output of the UV lamp to ensure it meets the required intensity.
-
Degas Solvent: Remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon) before the reaction, as oxygen can sometimes quench photoexcited states.
-
Extended Reaction Time: Carefully extend the irradiation time, monitoring for product formation and potential degradation.
-
Issue 3: Difficulty in the final reduction of the methyl carbamates.
-
Symptom: The exhaustive reduction of the five methyl carbamate (B1207046) groups in the final step proceeds sluggishly or incompletely.
-
Possible Cause: The sterically hindered nature of the pentameric structure can make the carbamate groups less accessible to the reducing agent. The potency of the alane-dimethylethylamine complex can also be variable.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the alane–dimethylethylamine complex is fresh and has not degraded.
-
Temperature Control: The reaction is run at an elevated temperature (65 °C).[2] Ensure consistent and accurate temperature control.
-
Excess Reagent: A significant excess of the reducing agent may be necessary to drive the reaction to completion due to the steric hindrance and the number of groups to be reduced.
-
Reaction Time: This step may require a prolonged reaction time. Monitor the reaction progress carefully before workup.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of (-)-Psychotridine.
| Step | Reactant(s) | Product | Reagents and Conditions | Yield |
| Trimer Sulfamate Formation | Trimer (+)-14 | Trimeric Sulfamate (–)-7 | Rh-catalyzed intermolecular C3a–H amination | 37% |
| Diazene Trimer Formation | Hydrazide (+)-12, Bromide (+)-13 | Diazene Trimer (+)-14 | Silver(I) trifluoromethanesulfonate | 68% |
| Convergent Union | Trimer Sulfamate (–)-7, Dimer Amine 8 | Mixed Sulfamide | Pyridine, MeCN−H2O, 70 °C | 89% |
| Oxidation | Mixed Sulfamide | Trisdiazene Pentamer 6 | DMAP, THF, 23 ºC | 83% |
| Photoextrusion | Trisdiazene Pentamer (+)-17 | Pentameric Core | hv (300 nm), 25 ºC | 58% |
| Deprotection and Reduction (2 steps) | Pentameric Core | (−)-Psychotridine (4) | 1. TBAF, THF, 23 ºC 2. EtNMe2·AlH3, PhMe, 65 °C | 57% |
Yields are as reported in the supplementary information of the primary publication.
Experimental Protocols
Protocol 1: Rh-catalyzed C3a–H Amination
This protocol describes the formation of the trimeric sulfamate (–)-7 from the trimer (+)-14.
-
To a solution of the trimer (+)-14 in a suitable solvent (e.g., dichloromethane), add the Rhodium catalyst (e.g., Rh2(esp)2).
-
Add the oxidant (e.g., PhI(OAc)2) and any necessary additives.
-
Stir the reaction at the specified temperature (e.g., room temperature).
-
Monitor the reaction by TLC or LC-MS. To maximize yield and minimize byproducts, stop the reaction at approximately 50% conversion of the starting material.[2]
-
Quench the reaction and purify the product using column chromatography to separate the desired trimeric sulfamate (–)-7 from the unreacted starting material.
Protocol 2: Photochemical Extrusion
This protocol details the key step of forming four quaternary stereocenters.
-
Dissolve the trisdiazene pentamer (+)-17 in a suitable solvent (e.g., THF) in a quartz reaction vessel.
-
Degas the solution by bubbling argon through it for at least 30 minutes.
-
Irradiate the solution with a 300 nm UV lamp at 25 °C.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield the pentameric core.
Protocol 3: Final Reduction
This protocol outlines the final step to obtain (-)-Psychotridine.
-
To a solution of the fully deprotected pentamer in toluene, add a solution of alane–dimethylethylamine complex (EtNMe2·AlH3) at room temperature.[2]
-
Heat the reaction mixture to 65 °C and stir for the required duration.[2]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water and an aqueous NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography to afford (−)-Psychotridine (4).
Visualizations
Caption: Retrosynthetic analysis of (-)-Psychotridine.
Caption: Experimental workflow for the total synthesis.
References
"Psychotridine stability and storage conditions"
This technical support center provides guidance on the stability and storage of Psychotridine, along with troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years[1].
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. To prepare a stock solution, dissolve the solid compound in anhydrous DMSO. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolution to minimize oxidative degradation. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the vials from light by using amber-colored vials or by storing them in the dark[2].
Q3: What is the general stability of this compound in solution?
While specific data for this compound is limited, post-harvest stability experiments have indicated high stability at temperatures below 65°C[3][4]. As a complex indole (B1671886) alkaloid, its stability in solution is expected to be sensitive to factors such as pH, solvent, light, and temperature. It is advisable to prepare fresh solutions for experiments whenever possible. Some indole alkaloids in chloroform (B151607) have been observed to be stable for up to 24 hours at ambient conditions, though others may degrade more rapidly[4].
Q4: Are there any known incompatibilities for this compound?
Q5: What safety precautions should be taken when handling this compound?
This compound should be treated as a hazardous substance. Always handle it in a well-ventilated area, preferably within a chemical fume hood. Avoid ingestion, inhalation, and contact with skin and eyes. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information[1][5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of biological activity in an assay. | Degradation of this compound in the stock solution or assay buffer. | - Prepare a fresh stock solution from solid material. - Evaluate the stability of this compound in your specific assay buffer by running control experiments over time. - Minimize the time the compound spends in aqueous solutions before use. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | - Analyze a freshly prepared standard to confirm the retention time of the parent compound. - If new peaks are present, consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound in the chosen buffer system. | - Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility, but still compatible with your experimental system. - Test the solubility in a small volume before preparing a large batch. - Consider using a different buffer system or adjusting the pH. |
| Inconsistent results between experiments. | Instability of stock solutions due to repeated freeze-thaw cycles or prolonged storage. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. - Always use freshly thawed aliquots for each experiment. - If solutions are stored for an extended period, re-qualify their concentration and purity by HPLC before use. |
Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide an illustrative example of how such data would be presented. This data is hypothetical and based on the expected behavior of complex indole alkaloids. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Hypothetical pH Stability of this compound (10 µg/mL) in Aqueous Buffers at 37°C
| pH | Time (hours) | % Remaining this compound | Appearance of Degradation Products |
| 3.0 | 24 | 85% | Minor peaks observed in HPLC |
| 5.0 | 24 | 95% | Minimal degradation observed |
| 7.4 | 24 | 92% | Minor peaks observed in HPLC |
| 9.0 | 24 | 78% | Significant degradation peaks observed |
Table 2: Hypothetical Photostability of this compound (10 µg/mL) in Methanol
| Condition | Time (hours) | % Remaining this compound |
| Ambient Light | 24 | 90% |
| Dark Control | 24 | 99% |
| UV Light (254 nm) | 4 | 65% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound and to generate potential degradation products for analytical method development.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, incubate a solution (100 µg/mL in a suitable solvent) at 80°C for 24 hours.
-
Photodegradation: Expose a solution (100 µg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of remaining this compound and to observe the formation of degradation products.
-
For structural elucidation of major degradation products, LC-MS and NMR spectroscopy can be employed.
-
Visualizations
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation [sgs.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing Psychotridine Dosage for Analgesic Effect
Disclaimer: The information provided is for research purposes only. Psychotridine is a hypothetical compound for illustrative purposes. All experimental work should adhere to institutional and governmental guidelines.
This guide offers troubleshooting advice and detailed protocols to assist researchers in determining the optimal dosage of this compound for achieving desired analgesic effects in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose range for this compound in preclinical rodent models?
A1: For initial dose-ranging studies, we recommend starting with a logarithmic dose escalation design. Based on preliminary data, a suggested range is 0.1 mg/kg to 10 mg/kg administered intraperitoneally (IP). This range is intended to identify the minimal effective dose and the dose at which ceiling effects or adverse events may begin to appear.
Q2: I am not observing a significant analgesic effect at the recommended doses. What are the potential reasons and troubleshooting steps?
A2: A lack of efficacy can stem from several factors. Consider the following:
-
Route of Administration: Bioavailability can differ significantly between routes (e.g., IP, oral, subcutaneous). Ensure the chosen route is appropriate and consistent.
-
Compound Stability: Verify the stability of your this compound solution. Improper storage or handling can lead to degradation.
-
Pain Model Selection: The analgesic effect of a compound can be model-dependent. This compound may be more effective in models of thermal pain versus inflammatory or neuropathic pain. The hot plate test is a common method for evaluating thermal pain sensitivity.[1][2]
-
Timing of Assessment: The peak analgesic effect must align with the timing of your behavioral assessment. Conduct a time-course study to determine the time to maximum effect (Tmax).
-
Genetic Variation: The genetic background of the animal strain can influence drug metabolism and receptor sensitivity.
Q3: Adverse effects like sedation or motor impairment are confounding my results at higher doses. How can I mitigate this?
A3: Distinguishing true analgesia from confounding motor or sedative effects is critical.
-
Establish a Therapeutic Window: Conduct a dose-response study for both analgesia and adverse effects to identify a therapeutic window that provides pain relief with minimal side effects.[3]
-
Use Multiple Assays: Supplement your primary pain assay with tests that specifically measure motor coordination (e.g., rotarod test) or sedation. This helps to dissociate the analgesic effects from other central nervous system effects.
-
Lower the Dose: If adverse effects are observed, reduce the dosage to a level where these effects are not present and re-evaluate for analgesia. It's possible the effective dose is lower than initially tested.
Q4: What are the key pharmacokinetic (PK) parameters to consider for dosage optimization?
A4: Understanding the PK profile of this compound is essential for designing an effective dosing regimen. Key parameters include:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Time to Maximum Concentration (Tmax): The time at which the highest concentration of the drug is observed in the plasma. Behavioral testing should be centered around this time point.[4]
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half. This influences the duration of action and dosing frequency.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which a drug distributes into body tissues.
Pharmacokinetic and pharmacodynamic (PK/PD) modeling can help establish a relationship between drug concentration and its analgesic effect.[5]
Q5: How does the proposed signaling pathway of this compound influence the dosage strategy?
A5: this compound is a biased agonist at the mu-opioid receptor (MOR), preferentially activating G-protein signaling over the β-arrestin pathway.[6][7][8] This is significant because G-protein activation is associated with analgesia, while β-arrestin recruitment is linked to adverse effects like respiratory depression and tolerance.[6][8] The dosage strategy should aim to fully engage the G-protein pathway while minimizing the engagement of the β-arrestin pathway. This biased agonism suggests the potential for a wider therapeutic window compared to conventional opioids.
Data Presentation
Table 1: Dose-Response Relationship of this compound in Rodent Hot Plate Test
| Dose (mg/kg, IP) | N | Latency (seconds) ± SEM | % Max Possible Effect (%MPE) |
| Vehicle | 10 | 12.5 ± 0.8 | 0% |
| 0.1 | 10 | 15.2 ± 1.1 | 15.4% |
| 0.3 | 10 | 20.8 ± 1.5 | 47.4% |
| 1.0 | 10 | 28.5 ± 2.0 | 91.4% |
| 3.0 | 10 | 29.1 ± 1.9 | 94.9% |
| 10.0 | 10 | 29.5 ± 1.7 | 97.1% |
| Cut-off time set at 30 seconds to prevent tissue damage. %MPE is calculated relative to the vehicle control. |
Table 2: Key Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (1 mg/kg, IP)
| Parameter | Value |
| Tmax | 30 minutes |
| Cmax | 150 ng/mL |
| Half-life (t1/2) | 2.5 hours |
| Bioavailability (F%) | 85% |
| Clearance (CL) | 0.5 L/hr/kg |
| Volume of Distribution (Vd) | 1.8 L/kg |
Experimental Protocols
Protocol 1: Dose-Response Assessment using the Hot Plate Test
This protocol is used to assess thermal pain sensitivity.[1][2]
-
Apparatus: A hot plate apparatus with the temperature maintained at 55 ± 0.5°C and a transparent cylinder to confine the animal.[3]
-
Animals: Male Sprague-Dawley rats (200-250g). Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
Gently place each rat on the hot plate and start a timer.
-
Record the baseline latency to the first sign of nociception (e.g., hind paw licking, jumping).[3]
-
To prevent tissue damage, a cut-off time of 30 seconds is strictly enforced.
-
Administer this compound or vehicle (IP) at the desired doses.
-
Measure the latency time at 30, 60, 90, and 120 minutes post-administration.
-
-
Data Analysis: The analgesic effect is calculated as the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[3]
Protocol 2: Pharmacokinetic Analysis via HPLC-MS/MS
-
Dosing: Administer this compound (1 mg/kg, IP) to a cohort of cannulated rats.
-
Sample Collection: Collect blood samples (approx. 100 µL) from the jugular vein at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation: Perform a protein precipitation extraction on the plasma samples using acetonitrile (B52724) containing an internal standard.
-
Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method to determine the concentration of this compound.
-
Data Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC (Area Under the Curve).
Visualizations
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Hot plate test [panlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]
- 5. Pharmacokinetic-pharmacodynamic relationships for analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid signaling and design of analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid signaling and design of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"troubleshooting Psychotridine extraction protocols"
Technical Support Center: Psychotridine Extraction
Welcome to the technical support center for this compound extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work with this novel psychoactive alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Consistently Low or No Yield of this compound
-
Q: Why is my this compound yield extremely low or undetectable in the crude extract?
A: Low yields in natural product extraction can arise from several factors.[1] The most common issues include poor quality of the source material, inefficient extraction, or degradation of the target compound during the process.[1]
-
Possible Cause: Poor Source Material Quality. The concentration of this compound can vary based on the age, geographical origin, and storage conditions of the Psychotria viridis leaves.[1]
-
Possible Cause: Inadequate Sample Preparation. For solvent to effectively penetrate the plant tissue, the surface area must be maximized.[2][3]
-
Possible Cause: Suboptimal Solvent Selection. The choice of solvent is critical for effective extraction. A solvent with inappropriate polarity may not efficiently solubilize this compound.[1]
-
Recommended Solution: For alkaloids, polar solvents like methanol (B129727) or ethanol (B145695) are often effective.[1] Experiment with a range of solvents and consider using solvent mixtures (e.g., methanol:chloroform) to optimize polarity.
-
-
Possible Cause: Compound Degradation. this compound may be sensitive to heat, light, or pH changes.[1] Prolonged exposure to high temperatures, such as in Soxhlet extraction, can be problematic for thermolabile compounds.[1][4]
-
Recommended Solution: Employ low-temperature extraction methods like ultrasonic-assisted extraction (UAE). If using heating methods, do not exceed 60°C, as many active components can be destroyed above this temperature.[5] Protect the extract from light by using amber glassware.
-
-
Issue 2: Impure Crude Extract
-
Q: My crude extract contains a high level of impurities, making purification difficult. What can I do?
A: High impurity levels are common in crude plant extracts. The presence of pigments (like chlorophyll), lipids, and other secondary metabolites can interfere with the isolation of this compound.
-
Possible Cause: Co-extraction of Impurities. The chosen solvent may be extracting large amounts of undesirable compounds along with this compound.
-
Recommended Solution 1: Defatting. For non-polar impurities, a preliminary extraction with a non-polar solvent (e.g., hexane) can be performed before the main extraction. This "defatting" step will remove lipids and waxes.
-
Recommended Solution 2: Liquid-Liquid Extraction (LLE). This is a powerful purification technique that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous and an organic phase).[6] Since this compound is an alkaloid, its solubility is pH-dependent. By adjusting the pH of the aqueous phase, you can move this compound between the aqueous and organic layers, leaving many impurities behind.[6][7]
-
-
Issue 3: Difficulty with Solvent Removal
-
Q: I'm having trouble removing the extraction solvent without losing my compound.
A: This is a common issue, especially with high-boiling-point solvents or thermally sensitive compounds.
-
Possible Cause: High Temperature Evaporation. Using high heat to evaporate the solvent can lead to the degradation of this compound.
-
Recommended Solution: Use a rotary evaporator (rotovap) under reduced pressure. This allows the solvent to be removed at a lower temperature, preserving the integrity of the compound.[2] For final traces of solvent, a high-vacuum pump can be used.
-
-
Quantitative Data Summary
The selection of an extraction method significantly impacts yield and purity. The following tables summarize the results of comparative experiments to optimize this compound extraction.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent:Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Avg. Yield (%) | Avg. Purity (%) |
| Maceration | 20:1 | 25 | 1440 (24h) | 1.8 | 45 |
| Soxhlet Extraction | 15:1 | 70 | 360 (6h) | 2.5 | 55 |
| Ultrasonic-Assisted Extraction (UAE) | 30:1 | 50 | 30 | 3.2 | 70 |
Data based on internal validation studies using dried, powdered leaves of Psychotria viridis.
Table 2: Effect of Solvent:Solid Ratio on UAE Efficiency
| Solvent:Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Avg. Yield (%) |
| 10:1 | 50 | 30 | 2.1 |
| 20:1 | 50 | 30 | 2.9 |
| 30:1 | 50 | 30 | 3.2 |
| 40:1 | 50 | 30 | 3.3 |
Note: Increasing the solvent-to-solid ratio generally increases extraction yield, but ratios above 30:1 show diminishing returns and increase solvent waste.[8][9]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This method is recommended for its high efficiency and suitability for thermolabile compounds.[10][11]
-
Preparation of Plant Material: Dry the Psychotria viridis leaves at 40-50°C and grind them into a fine powder (e.g., 60 mesh).[1][10]
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.[1]
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.[2]
-
-
Purification (Acid-Base Liquid-Liquid Extraction):
-
Dissolve the concentrated crude extract in 100 mL of 5% acetic acid.
-
Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of hexane (B92381) to remove non-polar impurities. Discard the hexane layers.
-
Adjust the pH of the aqueous layer to ~9-10 by slowly adding ammonium (B1175870) hydroxide.
-
Extract the now basic aqueous solution three times with 50 mL of dichloromethane (B109758). This compound will move into the organic layer.
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound extract.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction and purification.
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to exert its psychoactive effects primarily through agonism of the serotonin (B10506) 5-HT2A receptor, a common mechanism for psychedelic compounds.[13][14][15]
Caption: Hypothesized 5-HT2A receptor signaling cascade activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) [mdpi.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Psychotridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Psychotridine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a natural alkaloid derived from plants of the Psychotria genus, such as Psychotria colorata.[1] It is recognized for its analgesic properties.[1][2] The primary mechanism of action for its analgesic effect is believed to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission.[2][3][4] this compound has been shown to inhibit the binding of [3H]MK-801 (dizocilpine) to cortex membranes in a dose-dependent manner, which is characteristic of non-competitive NMDA receptor antagonists.[2][3] Additionally, this compound has been observed to inhibit platelet aggregation induced by ADP, collagen, and thrombin.[1]
Q2: What are off-target effects and why should I be concerned about them when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of molecules other than its intended therapeutic target (in this case, the NMDA receptor). These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Interactions with unintended targets can disrupt critical cellular processes, causing toxicity that is unrelated to the on-target activity.[5]
-
Poor translation to clinical settings: Promising preclinical results might not be reproducible in whole organisms if the observed efficacy is due to off-target effects.[5]
Minimizing off-target effects is crucial for obtaining reliable and reproducible experimental outcomes.[5]
Q3: What are the first steps I should take to minimize potential off-target effects of this compound in my experiments?
To proactively reduce the likelihood of off-target effects confounding your results, you should:
-
Determine the Lowest Effective Concentration: It is essential to titrate this compound to identify the lowest concentration that elicits the desired on-target effect (e.g., NMDA receptor inhibition).[5] Higher concentrations increase the probability of binding to lower-affinity off-target molecules.[5]
-
Use Appropriate Controls: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[5]
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you suspect that the results of your experiment are influenced by off-target effects of this compound, follow this troubleshooting guide.
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between different cell lines. | Expression levels of the on-target (NMDA receptor) or off-target proteins may vary between cell lines.[5] | 1. Profile Target Expression: Quantify the expression level of the NMDA receptor in the cell lines being used. 2. Consider Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the NMDA receptor. If the phenotype persists in the absence of the target, it is likely an off-target effect.[5][6] |
| Observed phenotype does not align with known NMDA receptor biology. | The observed effect may be mediated by an unknown off-target of this compound. | 1. Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to the NMDA receptor in intact cells.[5] 2. Conduct a Kinase Panel Screen: Since many small molecules have off-target effects on kinases, screening this compound against a broad panel of kinases can identify potential off-target interactions.[5] |
| High levels of cellular toxicity are observed at effective concentrations. | The toxicity may be a result of off-target binding rather than the intended inhibition of the NMDA receptor.[5] | 1. Separate On-Target and Off-Target Effects: Use a lower concentration of this compound in combination with another known NMDA receptor antagonist. If the toxicity is mitigated but the desired on-target effect is maintained, it suggests the toxicity is an off-target effect. 2. Computational Off-Target Prediction: Utilize computational tools and databases to predict potential off-target interactions of this compound based on its chemical structure.[6][7] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound on platelet aggregation.
| Inducer | IC50 (μM) |
| ADP | 1.4 |
| Collagen | 1.4 |
| Thrombin | 3.9 |
| (Data from MedchemExpress)[1] |
Key Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration
Objective: To find the minimum concentration of this compound required to achieve the desired on-target effect.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution to create a range of concentrations for testing.
-
Cell Treatment: Treat your experimental cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known NMDA receptor antagonist).
-
On-Target Activity Assay: Measure the on-target activity. For this compound, this could be an assay to measure the inhibition of NMDA receptor-mediated calcium influx or electrophysiological recordings.
-
Data Analysis: Plot the on-target activity against the this compound concentration to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.
Protocol 2: Target Validation using Genetic Knockdown (siRNA)
Objective: To confirm that the observed biological effect of this compound is dependent on its intended target (NMDA receptor).
Methodology:
-
siRNA Design and Synthesis: Design and synthesize siRNAs that specifically target the mRNA of the NMDA receptor subunit of interest. Also, synthesize a non-targeting control siRNA.
-
Transfection: Transfect the cells with the NMDA receptor-targeting siRNA and the control siRNA.
-
Target Knockdown Verification: After 48-72 hours, verify the knockdown of the NMDA receptor protein expression using Western blotting or qPCR.
-
This compound Treatment: Treat the knockdown cells and control cells with the predetermined lowest effective concentration of this compound.
-
Phenotypic Analysis: Observe and quantify the biological phenotype of interest. If the phenotype is significantly reduced or absent in the knockdown cells compared to the control cells, it confirms that the effect is on-target.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [medbox.iiab.me]
- 4. Mechanisms of Action Underlying Conductance-Modifying Positive Allosteric Modulators of the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Refining Analytical Methods for Psychotridine Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the analytical detection of Psychotridine. The information is designed to address specific experimental issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Sample Preparation
Q1: I am seeing significant matrix effects and low recovery when analyzing this compound in plasma. Which sample preparation method is most effective?
A1: For complex biological matrices like plasma or serum, a multi-step approach is recommended to minimize matrix interference and improve analyte recovery. While simple protein precipitation is fast, it often leaves behind phospholipids (B1166683) and other endogenous components that can suppress the this compound signal in the mass spectrometer. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples.[1][2][3]
-
Recommendation: Use a mixed-mode cation exchange SPE cartridge. This compound, as an alkaloid, will be protonated at acidic pH and will bind strongly to the cation exchange sorbent. This allows for a rigorous washing sequence to remove neutral and acidic interferences.
-
Troubleshooting Steps:
-
Ensure Proper pH: Acidify your sample with formic or acetic acid before loading to ensure the analyte is in its cationic form.
-
Optimize Wash Solvents: Use a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly acidic aqueous wash, and then a polar organic solvent (e.g., methanol) to remove other interferences.
-
Optimize Elution Solvent: Elute this compound with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge and release it from the sorbent.
-
Q2: Can I use Liquid-Liquid Extraction (LLE) for this compound from urine samples?
A2: Yes, Liquid-Liquid Extraction (LLE) is a viable alternative to SPE.[4] It is particularly useful for cleaner matrices like urine. The key is to control the pH to manipulate the solubility of this compound.
-
Procedure:
-
Basify the urine sample to a pH > 9 using ammonium hydroxide. This deprotonates the amine groups on this compound, making it more soluble in organic solvents.
-
Extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.
-
Evaporate the organic layer and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
-
Troubleshooting: If you experience emulsion formation, try adding salt (salting out) to the aqueous layer or centrifuging the sample at a higher speed.
Section 2: Liquid Chromatography (LC)
Q3: My chromatographic peak for this compound is showing significant tailing. What are the common causes and solutions?
A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol (B1196071) groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) using an additive like formic acid. This protonates the analyte and also suppresses the ionization of silanol groups, minimizing unwanted interactions.
-
Column Choice: Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity and improved peak shape.
-
Ionic Strength: Increase the ionic strength of the mobile phase by adding a small amount of an ammonium salt (e.g., 10 mM ammonium formate). The buffer cations can shield the silanol groups.
-
Hardware Issues: Check for blockages in frits, columns, or tubing. A void in the column packing can also cause severe peak distortion.
-
Q4: I am having difficulty retaining this compound on my C18 column. It elutes too early, near the solvent front.
A4: Poor retention suggests the analyte is not interacting sufficiently with the stationary phase.
-
Troubleshooting Steps:
-
Reduce Organic Content: Lower the percentage of the strong organic solvent (acetonitrile or methanol) in your starting mobile phase gradient.
-
Change Organic Solvent: If using methanol (B129727), try acetonitrile. Acetonitrile is a weaker solvent in reversed-phase and may provide better retention for certain compounds.
-
Check Mobile Phase pH: At a higher pH, this compound may be less polar, leading to increased retention. However, this can worsen peak tailing and is generally not recommended for silica-based columns (operate between pH 2 and 8).
-
Confirm Column Integrity: The column may be degraded. Try a new column to see if retention improves.
-
Section 3: Mass Spectrometry (MS)
Q5: The MS/MS signal for this compound is weak and inconsistent. How can I optimize the signal intensity?
A5: Low signal intensity can stem from poor ionization, suboptimal MS parameters, or ion suppression from the sample matrix. A systematic optimization is crucial.[5][6]
-
Troubleshooting Steps:
-
Source Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer and optimize key source parameters. Critical parameters to check include capillary voltage, source temperature, cone voltage (or fragmentor voltage), and nebulizer/drying gas flows.[6]
-
MRM Transition Selection: Ensure you are using the most intense and specific precursor-to-product ion transitions. Re-optimize the collision energy for each transition to maximize the product ion signal.
-
Mobile Phase Modifier: The choice and concentration of the mobile phase additive are critical for ionization. Formic acid (0.1%) is standard for promoting positive ion electrospray ionization (ESI+).
-
Check for Ion Suppression: Perform a post-column infusion experiment. Infuse a constant flow of this compound standard into the LC eluent post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of any co-eluting matrix components indicates ion suppression. If this occurs, improve your sample cleanup method or adjust the chromatography to separate the analyte from the interfering components.
-
Quantitative Data & Parameters
The following tables provide starting parameters for developing an LC-MS/MS method for this compound. These should be optimized for your specific instrumentation and application.
Table 1: Suggested HPLC Gradient for this compound Analysis
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 400 | 95 | 5 |
| 1.0 | 400 | 95 | 5 |
| 8.0 | 400 | 20 | 80 |
| 8.1 | 400 | 5 | 95 |
| 9.0 | 400 | 5 | 95 |
| 9.1 | 400 | 95 | 5 |
| 12.0 | 400 | 95 | 5 |
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 2.1 x 100 mm, 1.8 µm
Table 2: Hypothetical Mass Spectrometry Parameters (ESI+)
| Parameter | Suggested Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 800 L/Hr |
| MRM Transitions | (To be determined empirically) |
| Precursor Ion (Q1) | [M+H]⁺ m/z |
| Product Ion 1 (Q3) - Quantifier | Highest intensity fragment |
| Collision Energy 1 (eV) | Optimize for Product Ion 1 |
| Product Ion 2 (Q3) - Qualifier | Second highest intensity fragment |
| Collision Energy 2 (eV) | Optimize for Product Ion 2 |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using SPE
This protocol describes a general procedure for solid-phase extraction.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and 600 µL of 2% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or light vacuum.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to the cartridge.
-
Wash 2: Add 1 mL of methanol to the cartridge. Dry the cartridge thoroughly under high vacuum for 2-5 minutes.
-
-
Elution: Elute the analyte by adding 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.
Visualizations: Workflows and Logic Diagrams
Caption: General analytical workflow for this compound quantification.
Caption: Troubleshooting logic for low MS/MS signal intensity.
Caption: Step-by-step process for Solid-Phase Extraction (SPE).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 4. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Psychotridine Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in Psychotridine extracts. Our goal is to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a complex pyrrolidinoindoline alkaloid found in various species of the Psychotria plant genus.[1] Current research indicates that this compound exhibits analgesic effects primarily by acting as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor.[1] This interaction blocks the influx of calcium ions through the NMDA receptor channel, thereby modulating downstream signaling pathways involved in pain perception and neuronal excitability.
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in natural product extracts like this compound is a common challenge and can stem from several factors throughout the production process.[2][3][4] Key sources of variation include:
-
Raw Material Sourcing: Differences in the geographical origin, climate, soil conditions, and harvest time of the Psychotria plant material can significantly alter the phytochemical profile and the concentration of this compound and other related alkaloids.[2][4]
-
Plant Genetics: Genetic variations within and between Psychotria species can lead to differences in the biosynthesis and accumulation of secondary metabolites.
-
Post-Harvest Handling and Storage: The methods used for drying and storing the plant material can impact the stability of the constituent alkaloids.
-
Extraction and Processing Methods: The choice of solvent, extraction technique (e.g., maceration, sonication, percolation), temperature, and duration of extraction can all influence the final composition and yield of the extract.[3]
-
Manufacturing Practices: Inconsistencies in manufacturing processes, such as solvent-to-solid ratio and purification steps, can introduce further variability between batches.[3]
Q3: How can I assess the consistency of my this compound extract batches?
A3: A multi-pronged approach is recommended to evaluate the consistency of your this compound extract batches. This often involves "chemical fingerprinting," which creates a characteristic chemical profile for each batch.[2] Commonly used analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a powerful tool for separating and quantifying the major chemical constituents of the extract. By comparing the chromatograms of different batches, you can assess their similarity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information by coupling the separation power of HPLC with the mass identification capabilities of a mass spectrometer. This allows for the identification and quantification of a wider range of compounds, including those present at lower concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can provide a comprehensive profile of the extract, offering structural information about the various components. Comparing the NMR spectra of different batches can reveal subtle differences in their composition.
Q4: What are "marker compounds" and how are they used to standardize extracts?
A4: Marker compounds are specific chemical constituents of a botanical extract that are used for quality control purposes. They can be either the known active compounds or other characteristic components of the plant. For this compound extracts, this compound itself would be the primary active marker compound. Standardization involves quantifying the concentration of one or more marker compounds in each batch of the extract to ensure it falls within a predefined range. This helps to minimize the variability in the biological activity of the extract.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound extracts.
Issue 1: Inconsistent Experimental Results Between Batches
| Possible Cause | Troubleshooting Steps |
| Significant variation in this compound concentration. | 1. Quantify this compound: Use a validated analytical method (see proposed HPLC method below) to determine the exact concentration of this compound in each batch. 2. Normalize Dosing: Adjust the dose of the extract used in your experiments based on the measured this compound concentration to ensure consistent exposure to the active compound. |
| Presence of interfering compounds in one batch. | 1. Perform Chemical Fingerprinting: Compare the HPLC or LC-MS profiles of the batches to identify any significant differences in their chemical composition. 2. Fractionate the Extract: If a particular fraction of the extract is suspected to cause interference, consider further purification steps to isolate the active components. |
| Degradation of the extract. | 1. Check Storage Conditions: Ensure the extract is stored under appropriate conditions (e.g., protected from light and heat) to prevent degradation. 2. Assess Stability: If possible, perform a stability study on your extract under your storage conditions. |
Issue 2: Low Yield of this compound Extract
| Possible Cause | Troubleshooting Steps |
| Inefficient extraction method. | 1. Optimize Extraction Parameters: Experiment with different solvents, temperatures, and extraction times to improve the yield. Ultrasound-assisted or microwave-assisted extraction can sometimes offer better efficiency than traditional methods. 2. Particle Size: Ensure the plant material is ground to a fine, consistent particle size to maximize the surface area for extraction. |
| Poor quality raw material. | 1. Verify Plant Material: Confirm the identity and quality of the Psychotria species. 2. Source from a Reputable Supplier: Obtain plant material from a reliable source with good quality control practices. |
Experimental Protocols
Proposed HPLC Method for Quantification of this compound
This protocol outlines a general method for the quantification of this compound in an extract. Optimization may be required for your specific extract and HPLC system.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the dried this compound extract.
- Dissolve the extract in 10 mL of methanol.
- Use sonication for 15 minutes to ensure complete dissolution.
- Centrifuge the solution at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions (starting point for optimization):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 80% A / 20% B, ramp to 20% A / 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm (or DAD to assess peak purity) |
3. Quantification:
- Prepare a calibration curve using a certified reference standard of this compound.
- Inject the prepared extract sample and quantify the amount of this compound by comparing its peak area to the calibration curve.
Visualizations
Logical Workflow for Addressing Batch-to-Batch Variability
Caption: A logical workflow for assessing and managing batch-to-batch variability of this compound extracts.
Signaling Pathway of this compound as an NMDA Receptor Antagonist
Caption: A diagram illustrating the proposed mechanism of action of this compound as a non-competitive NMDA receptor antagonist.
References
- 1. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | MDPI [mdpi.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-derived neurotrophic factor uses CREB and Egr3 to regulate NMDA receptor levels in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Analgesic Potential of Psychotridine: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo analgesic effects of Psychotridine, a natural alkaloid, with standard analgesics. The data presented is compiled from various preclinical studies to offer an objective overview for researchers investigating novel pain therapeutics.
Comparative Analgesic Efficacy
The following tables summarize the analgesic profiles of this compound, the opioid agonist Morphine, and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen in common preclinical pain models. It is important to note that the data for each compound may originate from different studies, and direct head-to-head comparisons in the same experimental setting are limited in the current literature.
| Compound | Analgesic Class | Mechanism of Action | In Vivo Model | Effective Dose Range (Mice, i.p.) |
| This compound | NMDA Receptor Antagonist | Non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] | Heat-induced and capsaicin-induced pain[3] | 0-10 mg/kg[3] |
| Morphine | Opioid Agonist | Primarily an agonist of the µ-opioid receptor. | Hot Plate, Tail-Flick, Writhing Test | 1-10 mg/kg[4][5] |
| Ibuprofen | NSAID | Inhibition of cyclooxygenase (COX) enzymes. | Writhing Test, Formalin Test | 10-100 mg/kg |
| In Vivo Assay | This compound | Morphine | Ibuprofen |
| Hot Plate Test | Dose-dependent increase in latency to pain response. | Significant increase in latency to pain response. | Generally ineffective.[6] |
| Tail-Flick Test | Dose-dependent increase in latency to pain response.[1] | Significant increase in latency to pain response.[4][7] | Generally ineffective. |
| Acetic Acid-Induced Writhing Test | Expected to be effective due to its central analgesic mechanism. | Highly effective in reducing the number of writhes.[5] | Effective in reducing the number of writhes. |
| Formalin Test | Expected to be effective in both phases due to its central mechanism. | Effective in both the early (neurogenic) and late (inflammatory) phases.[5] | Primarily effective in the late (inflammatory) phase. |
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below. These protocols are standardized procedures used to evaluate the efficacy of potential analgesic compounds.
Hot Plate Test
This test assesses the response to a thermal pain stimulus and is primarily used for evaluating centrally acting analgesics.[1][6]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the heated surface by a transparent cylindrical enclosure.
-
Procedure:
-
A baseline latency to a pain response (e.g., paw licking, jumping) is determined for each animal before drug administration. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
The test compound (e.g., this compound), a positive control (e.g., Morphine), or a vehicle is administered to the animals (commonly via intraperitoneal injection).
-
At a predetermined time after administration (e.g., 30, 60, 90 minutes), each animal is placed back on the hot plate, and the latency to the first pain response is recorded.
-
-
Endpoint: An increase in the latency to respond compared to the baseline and vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
This assay also measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.[8]
-
Apparatus: A tail-flick meter that focuses a high-intensity light beam on a portion of the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The light beam is activated, and the time taken for the animal to flick its tail away from the heat source is automatically recorded. A cut-off time is pre-set to avoid tissue damage.
-
A baseline reaction time is established before the administration of the test substance.
-
Following drug administration, the tail-flick latency is measured at set time intervals.
-
-
Endpoint: A significant increase in the tail-flick latency is indicative of analgesia.
Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model used to screen for peripheral and central analgesic activity.[9]
-
Procedure:
-
Animals are pre-treated with the test compound, a positive control (e.g., Ibuprofen or Morphine), or a vehicle.
-
After a specific absorption period, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Immediately after the acetic acid injection, the number of writhes is counted for a defined period (e.g., 15-30 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the vehicle-treated group signifies an analgesic effect.
Formalin Test
This model is unique as it produces a biphasic pain response and can differentiate between analgesic mechanisms.
-
Procedure:
-
A small volume of dilute formalin is injected into the plantar surface of the animal's hind paw.
-
The animal's behavior is then observed, and the time spent licking or biting the injected paw is recorded.
-
The observation period is divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
-
Endpoint: Centrally acting analgesics like morphine are effective in both phases, while peripherally acting agents like NSAIDs are typically only effective in the late phase.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the general workflows of the described in vivo analgesic assays.
References
- 1. Hot plate test [panlab.com]
- 2. jcdr.net [jcdr.net]
- 3. Effects of NMDA receptor antagonists on nociceptive responses in vivo: comparison of antagonists acting at the glycine site with uncompetitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Psychotridine vs. Hodgkinsine: A Comparative Guide to Their Analgesic Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of two pyrrolidinoindoline alkaloids, psychotridine and hodgkinsine (B231384), both isolated from plants of the Psychotria genus, notably Psychotria colorata. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies for the key experiments cited.
Executive Summary
This compound and hodgkinsine, despite their structural similarities, exhibit distinct analgesic profiles. Hodgkinsine demonstrates a dual mechanism of action, engaging both opioid and N-methyl-D-aspartate (NMDA) receptors to produce its pain-relieving effects. In contrast, this compound's analgesic activity is primarily mediated through the antagonism of NMDA receptors, independent of the opioid system. This fundamental difference in their pharmacological targets suggests distinct therapeutic potentials and side-effect profiles.
Comparative Analgesic Activity
The analgesic efficacy of this compound and hodgkinsine has been evaluated in various preclinical models of pain. While direct comparative studies providing ED50 values under identical conditions are limited, the available data allows for a qualitative and semi-quantitative assessment of their potency and mechanisms.
Table 1: Comparison of Analgesic Properties
| Feature | This compound | Hodgkinsine |
| Mechanism of Action | NMDA Receptor Antagonist[1][2] | Dual Opioid Agonist and NMDA Receptor Antagonist[1][3] |
| Opioid Receptor Involvement | No (Naloxone-insensitive)[1][2] | Yes (Naloxone-reversible in thermal models)[3] |
| NMDA Receptor Involvement | Yes (Inhibits capsaicin-induced pain and [3H]MK-801 binding)[1][2] | Yes (Active against capsaicin-induced pain)[3] |
| Potency (Qualitative) | Dose-dependent analgesia[1] | Potent, with activity comparable to morphine in some thermal models[2] |
Mechanism of Action Signaling Pathways
The distinct signaling pathways for this compound and hodgkinsine are illustrated below.
Experimental Protocols
The following are detailed methodologies for the key in vivo and in vitro experiments used to characterize the analgesic activities of this compound and hodgkinsine.
In Vivo Analgesic Assays
1. Hot Plate Test
-
Objective: To assess the response to a thermal stimulus, primarily mediated by supraspinal pathways.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (typically mice or rats) are individually placed on the heated surface.
-
The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined before administration of the test compound.
-
The test compound (this compound, hodgkinsine, or vehicle control) is administered via a specified route (e.g., intraperitoneally, i.p.).
-
Post-treatment latencies are measured at predetermined time intervals (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
2. Tail-Flick Test
-
Objective: To measure the response to a thermal stimulus, primarily reflecting a spinal reflex.[4]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[4]
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[4]
-
A cut-off time (e.g., 10-12 seconds) is used to prevent tissue injury.[5]
-
Baseline latencies are recorded before drug administration.
-
The test compound or vehicle is administered.
-
Tail-flick latencies are re-measured at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in tail-flick latency compared to baseline and vehicle-treated animals.
3. Capsaicin-Induced Pain Model
-
Objective: To assess the involvement of NMDA receptors in the analgesic effect of a compound. Capsaicin (B1668287) activates TRPV1 receptors, leading to the release of neurotransmitters that sensitize nociceptive pathways, a process involving NMDA receptor activation.
-
Procedure:
-
Animals receive an intraplantar injection of capsaicin (e.g., 1.6 μ g/paw ) into the hind paw.
-
The amount of time the animal spends licking the injected paw is recorded for a set period (e.g., 5 minutes) immediately following the injection.
-
The test compound or vehicle is administered prior to the capsaicin injection at a specified time.
-
-
Data Analysis: The analgesic effect is determined by the reduction in the total time spent licking the paw in the drug-treated group compared to the vehicle-treated group.
In Vitro Binding Assays
1. NMDA Receptor Binding Assay ([3H]MK-801 Binding)
-
Objective: To determine the affinity of a compound for the NMDA receptor ion channel.
-
Procedure:
-
Preparation of cortical membranes from animal brains (e.g., rat).
-
Incubation of the membranes with the radioligand [3H]MK-801, a non-competitive NMDA receptor antagonist, in the presence of glutamate (B1630785) and glycine (B1666218) (co-agonists required for channel opening).
-
Varying concentrations of the test compound (this compound or hodgkinsine) are added to compete with the binding of [3H]MK-801.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled channel blocker (e.g., unlabeled MK-801 or PCP).
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined.
2. Opioid Receptor Binding Assay
-
Objective: To assess the affinity of a compound for opioid receptors (e.g., μ-opioid receptor).
-
Procedure:
-
Preparation of brain membranes or membranes from cells expressing the opioid receptor subtype of interest.
-
Incubation of the membranes with a specific radioligand (e.g., [3H]DAMGO for μ-opioid receptors).
-
Varying concentrations of the test compound (hodgkinsine) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).
-
Separation of bound and free radioligand by filtration.
-
Quantification of bound radioactivity.
-
-
Data Analysis: The IC50 value is calculated, representing the concentration of the test compound required to inhibit 50% of the specific radioligand binding.
Experimental Workflow
The general workflow for evaluating the analgesic activity of novel compounds like this compound and hodgkinsine is depicted below.
Conclusion
This compound and hodgkinsine represent promising natural compounds with significant analgesic properties. Hodgkinsine's dual action on both opioid and NMDA receptors suggests a potential for treating a broad spectrum of pain conditions, possibly with a reduced risk of tolerance associated with purely opioid-based analgesics. This compound, with its selective NMDA receptor antagonism, offers a non-opioid alternative for pain management, which could be particularly valuable for neuropathic pain states where NMDA receptors play a crucial role. Further research, including direct comparative studies and exploration of their pharmacokinetic and safety profiles, is warranted to fully elucidate their therapeutic potential.
References
A Comparative Analysis of Psychotridine from Diverse Psychotria Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Psychotridine, a potent alkaloid identified in several species of the Psychotria genus. This document synthesizes available data on its biological activity, specifically its role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and outlines generalized experimental procedures for its extraction and analysis.
Introduction to this compound and its Therapeutic Potential
This compound is a complex pyrrolidinoindoline alkaloid that has garnered scientific interest for its significant analgesic properties.[1] It has been identified in a number of species within the pantropical genus Psychotria. Research has demonstrated that this compound exerts its effects primarily through the antagonism of NMDA receptors in the central nervous system, a mechanism distinct from that of opioid analgesics.[2] This unique mode of action positions this compound as a compelling candidate for the development of novel pain therapeutics, particularly for conditions involving neuronal hyperexcitability. Beyond its analgesic effects, this compound has also been noted for its cytotoxic activity and its ability to inhibit human platelet aggregation.
Distribution of this compound across Psychotria Species
This compound has been successfully isolated from several distinct Psychotria species. The presence of this complex alkaloid across different species suggests a conserved biosynthetic pathway within this genus. The following table summarizes the Psychotria species confirmed to contain this compound.
| Psychotria Species | Reference |
| Psychotria colorata | [1] |
| Psychotria forsteriana | [1] |
| Psychotria lyciiflora | [1] |
| Psychotria oleoides | [1] |
| Psychotria beccarioides | [1] |
Note on Quantitative Data: While the presence of this compound in the listed species is qualitatively confirmed, a comprehensive comparative analysis of its concentration or yield from different species is not currently available in the scientific literature. Such quantitative data would be invaluable for identifying the most promising species for large-scale extraction and further drug development. Future research employing standardized extraction and quantification protocols across these species is highly encouraged.
Biological Activity: NMDA Receptor Antagonism
The primary mechanism of action for this compound's analgesic effects is its function as a non-competitive antagonist of the NMDA receptor. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and is implicated in various pathological pain states.
By acting as a non-competitive antagonist, this compound is thought to bind to a site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions (Ca2+) that would normally occur upon glutamate and co-agonist (glycine or D-serine) binding. This blockade of Ca2+ influx prevents the activation of downstream signaling cascades that contribute to pain signal transmission and potentiation.
The following diagram illustrates the proposed signaling pathway of NMDA receptor activation and the inhibitory action of this compound.
Experimental Protocols
General Experimental Workflow for this compound Isolation and Analysis
The following diagram provides a logical flow for the isolation and analysis of this compound from Psychotria plant material.
Detailed Methodologies
1. Plant Material Collection and Preparation:
-
Plant material (leaves, stems, or roots) from the desired Psychotria species should be collected and authenticated by a qualified botanist.
-
The plant material is then dried in a well-ventilated area, avoiding direct sunlight to prevent degradation of phytochemicals.
-
The dried material is ground into a fine powder to increase the surface area for efficient extraction.
2. Alkaloid Extraction (Acid-Base Method):
-
The powdered plant material is moistened with a dilute alkaline solution (e.g., 10% ammonium (B1175870) hydroxide) to convert alkaloid salts into their free base form.
-
The basified material is then extracted with an organic solvent of low to medium polarity (e.g., dichloromethane (B109758) or chloroform) through maceration or Soxhlet extraction.
-
The organic extract is filtered and then partitioned with a dilute aqueous acid solution (e.g., 5% hydrochloric acid). The protonated alkaloids will move into the aqueous phase.
-
The aqueous phase is then basified (e.g., with ammonium hydroxide) to a pH of 9-10, and the free base alkaloids are re-extracted with an organic solvent.
-
The final organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid extract.
3. Isolation and Purification:
-
The crude alkaloid extract is subjected to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
A gradient elution system with increasing solvent polarity is used to separate the different alkaloid components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound (identified by comparison with a standard, if available) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).
4. Structural Elucidation and Quantification:
-
The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
-
Quantitative analysis of this compound in the crude extracts or different plant parts can be performed using a validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method with an appropriate internal standard.
Conclusion and Future Directions
This compound, a complex alkaloid from several Psychotria species, presents a promising avenue for the development of novel analgesics due to its non-competitive NMDA receptor antagonist activity. This guide provides a foundational understanding of its sources and mechanism of action. However, significant research gaps remain. A critical next step is to conduct a systematic, quantitative comparison of this compound content across the various source species to identify the most viable candidates for sustainable production. Furthermore, the development and publication of detailed, optimized protocols for its extraction, isolation, and quantification are essential to accelerate research and development in this area. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.
References
A Comparative Guide to the NMDA Receptor Antagonism of Psychotridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Psychotridine's N-methyl-D-aspartate (NMDA) receptor antagonism, comparing its performance with other well-characterized NMDA receptor antagonists. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the binding affinities of this compound and other known NMDA receptor antagonists. The data is presented to facilitate a clear comparison of their potencies. This compound has been identified as a non-competitive NMDA receptor antagonist.[1] Preclinical studies have shown that it dose-dependently inhibits the binding of [³H]MK-801 (dizocilpine), a well-known NMDA receptor channel blocker, to cortical membranes in vitro.[2] This binding is reported to be completely abolished at a concentration of 300 nM.[1]
| Compound | Antagonist Type | Binding Affinity (Ki) | IC50 | Notes |
| This compound | Non-competitive | Not Reported | < 300 nM | Binding of [³H]MK-801 is completely abolished at 300 nM.[1] |
| MK-801 (Dizocilpine) | Uncompetitive | 30.5 nM | - | A potent, selective, and non-competitive antagonist.[3] |
| Ketamine | Non-competitive | 922.2 nM | - | A well-known dissociative anesthetic and NMDA receptor antagonist. |
| Phencyclidine (PCP) | Non-competitive | 100.8 nM | - | A dissociative anesthetic with significant NMDA receptor antagonist activity. |
| Memantine | Uncompetitive | - | 1.12 µM (for CYP2B6) | A moderate-affinity antagonist used in the treatment of Alzheimer's disease.[3] |
| D-AP5 | Competitive | - | - | A selective antagonist that binds to the glutamate (B1630785) recognition site. |
| Ifenprodil | Non-competitive | - | 0.3 µM | An atypical antagonist with selectivity for the GluN2B subunit.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Radioligand Binding Assay for Non-Competitive NMDA Receptor Antagonists
This protocol is designed to determine the binding affinity of a test compound, such as this compound, for the MK-801 binding site on the NMDA receptor.
Materials:
-
Rat cortical membranes (homogenized)
-
[³H]MK-801 (radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add membrane homogenate and [³H]MK-801.
-
Non-specific Binding: Add membrane homogenate, [³H]MK-801, and a high concentration of unlabeled MK-801.
-
Test Compound: Add membrane homogenate, [³H]MK-801, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801.
-
Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol uses patch-clamp electrophysiology to directly measure the effect of a test compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (containing physiological concentrations of ions)
-
Internal solution (for the patch pipette)
-
NMDA and glycine (B1666218) (co-agonists)
-
Test compound (e.g., this compound)
Procedure:
-
Cell Preparation: Culture neurons on coverslips suitable for microscopy and electrophysiological recording.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to ensure the Mg2+ block of the NMDA receptor is intact.
-
-
Application of Agonists: Perfuse the neuron with an external solution containing NMDA and glycine to evoke an inward current.
-
Application of Antagonist: Co-apply the test compound with the NMDA and glycine solution.
-
Data Acquisition: Record the changes in the NMDA receptor-mediated current in the presence and absence of the test compound.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before and after the application of the antagonist.
-
Calculate the percentage of inhibition of the current by the test compound.
-
By testing a range of concentrations of the antagonist, a dose-response curve can be generated to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to NMDA receptor function and experimental design.
Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.
Caption: Workflow for Assessing NMDA Receptor Antagonism.
References
A Guide to the Enantioselective Total Synthesis of (-)-Psychotridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and analysis of the first and only reported enantioselective total synthesis of (-)-Psychotridine, a pentameric polypyrrolidinoindoline alkaloid with notable analgesic and antiplatelet aggregation activities. While a direct comparison with alternative synthesis methods is not possible due to the absence of other published total syntheses, this document offers a comprehensive examination of the existing methodology, focusing on its reproducibility, key chemical transformations, and the experimental protocols involved.
Introduction to Psychotridine
(-)-Psychotridine is a structurally complex natural product isolated from certain species of the Psychotria plant genus. Its intricate architecture, featuring five stereochemically rich pyrrolidinoindoline units, has made it a challenging target for synthetic chemists. The biological activity of this compound is attributed to its function as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the central nervous system.[1][2] This mechanism of action underlies its potential as a lead compound in the development of novel analgesic agents.
The Movassaghi Enantioselective Total Synthesis: A Detailed Examination
The landmark total synthesis of (-)-Psychotridine was achieved by the research group of Mohammad Movassaghi.[3][4][5][6] Their strategy is centered around a highly convergent and stereocontrolled "diazene-directed assembly" of enantiomerically pure cyclotryptamine fragments. This innovative approach allows for the precise construction of the challenging C3a–C3a' and C3a–C7' linkages that define the core structure of this compound and related alkaloids.[7]
Key Features of the Synthesis:
-
Convergent Strategy: The synthesis is designed to bring together complex molecular fragments in the later stages, which is generally more efficient than a linear approach.
-
Diazene-Directed Assembly: This key methodology involves the formation of diazene (B1210634) intermediates to facilitate the controlled coupling of cyclotryptamine units.
-
Stereochemical Control: The synthesis achieves a high degree of stereocontrol, leading to the formation of the desired enantiomer of this compound.
Reproducibility and Robustness:
While no formal studies on the reproducibility of this specific total synthesis have been published, the detailed experimental procedures and consistent reporting of yields in the primary literature suggest a robust and repeatable methodology in the hands of skilled synthetic chemists.[4] The complexity of the reagents and the multi-step nature of the synthesis, however, imply that successful replication is contingent on careful execution and purification techniques. The scalability of this synthesis for potential drug development would require further investigation and process optimization.
Quantitative Data Summary
The following table summarizes the key steps, reagents, and reported yields for the final stages of the enantioselective total synthesis of (-)-Psychotridine as reported by Movassaghi and coworkers.[3][4]
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Dimeric Amine | Pyridine, MeCN-H₂O, 70 °C | Hydrolyzed Dimer | 89 |
| 2 | Hydrolyzed Dimer | DMAP, THF, 23 °C | Mixed Pentameric Sulfamide | 83 |
| 3 | Mixed Pentameric Sulfamide | 1,3-dichloro-5,5-dimethylhydantoin, 1,8-diazabicyclo[5.4.0]undec-7-ene, MeOH, 23 °C | Tris-diazene Pentamer | 83 |
| 4 | Tris-diazene Pentamer | hv (300 nm), 25 °C | C-C Linked Pentamer | 58 |
| 5 | C-C Linked Pentamer | TBAF, THF, 23 °C | Deprotected Pentamer | 87 |
| 6 | Deprotected Pentamer | EtNMe₂·AlH₃, PhMe, 65 °C | (-)-Psychotridine | 65 |
Experimental Protocols
The following are detailed methodologies for the key final steps in the synthesis of (-)-Psychotridine, based on the published procedures.[3][4]
Synthesis of the C-C Linked Pentamer (Step 4)
A thin film of the tris-diazene pentamer is irradiated with 300 nm light for 8 hours at 25 °C. This photoextrusion of three molecules of dinitrogen results in the formation of three new C-C bonds and four quaternary stereocenters with complete stereochemical control. The resulting C-C linked pentamer is then purified by column chromatography.[3][4]
Final Deprotection and Reduction to (-)-Psychotridine (Steps 5 & 6)
The C-C linked pentamer is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) at 23 °C to remove the silyl (B83357) protecting groups from the five indoline (B122111) nitrogens. Following purification, the resulting intermediate is subjected to an exhaustive reduction of the methyl carbamates using an alane-dimethylethylamine complex in toluene (B28343) at 65 °C. This final step yields (-)-Psychotridine, which is then purified to give the final product.[3][4]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its biological effects by acting as a non-competitive antagonist at the NMDA receptor.[1][2] This receptor is a ligand-gated ion channel that is activated by the binding of the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[8][9] Upon activation, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.[2][8] this compound is thought to bind to a site within the ion channel pore, physically blocking the flow of ions even when glutamate and the co-agonist are bound.[2]
Experimental Workflow: Enantioselective Synthesis of (-)-Psychotridine
The overall workflow for the synthesis of (-)-Psychotridine involves the assembly of complex building blocks followed by a key photochemical reaction and final deprotection and reduction steps.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Concise Total Synthesis and Stereochemical Assignment of (−)-Psychotridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Oligomeric Cyclotryptamine Alkaloids [dspace.mit.edu]
- 6. Movassaghi paper published in Organic Letters – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Psychotridine: A Comparative Analysis with Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Psychotridine with other well-established N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine, Phencyclidine (PCP), Memantine, and Dizocilpine (MK-801). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a polycyclic pyrrolidinoindoline alkaloid first isolated from the leaves of Psychotria colorata. It has demonstrated notable analgesic effects in preclinical studies. The primary mechanism of action for this compound's biological activity is its non-competitive antagonism of the NMDA receptor. Experimental evidence shows that this compound dose-dependently inhibits the binding of the well-characterized NMDA receptor channel blocker, [3H]dizocilpine (MK-801), to cortical membranes. This interaction is significant, with binding being completely abolished at a concentration of 300 nM, indicating a potent inhibitory effect on the NMDA receptor ion channel function.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the binding affinity (Ki) and potency (IC50) of this compound and other selected NMDA receptor antagonists. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
Table 1: Binding Affinity (Ki) for the NMDA Receptor
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| This compound | [3H]MK-801 | Rat Cortical Membranes | Complete inhibition at 300 nM | [1] |
| Ketamine | [3H]Dizocilpine (MK-801) | Human cloned D2 receptors | 3100 | [2] |
| Phencyclidine (PCP) | [3H]Dizocilpine (MK-801) | Rat Striatal Tissue | 313 | [2] |
| Memantine | [3H]MK-801 | Rat Brain Membranes | ~7000 - 100000 | |
| Dizocilpine (MK-801) | [3H]MK-801 | Rat Cortical Membranes | 6.3 | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Potency (IC50) for NMDA Receptor Inhibition
| Compound | Assay Method | Cell Line/Tissue | IC50 (µM) | Reference(s) |
| This compound | Not explicitly determined | - | - | |
| Ketamine | Electrophysiology | GluN1/GluN2A Receptors | ~1-5 | |
| Phencyclidine (PCP) | Electrophysiology | - | ~0.1-1 | |
| Memantine | Electrophysiology | GluN1/GluN2A Receptors | ~1-10 | |
| Dizocilpine (MK-801) | Electrophysiology | GluN1/GluN2A Receptors | ~0.01-0.1 |
Note: A lower IC50 value indicates a higher potency.
Experimental Protocols
[3H]MK-801 Radioligand Binding Assay
This assay is a standard method to determine the binding affinity of non-competitive antagonists to the ion channel of the NMDA receptor.
Objective: To measure the displacement of the radioligand [3H]MK-801 from the NMDA receptor by a test compound (e.g., this compound).
Materials:
-
Rat cortical membranes (prepared from fresh or frozen tissue)
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds (this compound, Ketamine, etc.)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [3H]MK-801, and 100 µL of membrane preparation.
-
Competitor Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]MK-801, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of NMDA Receptor Currents
Whole-cell patch-clamp electrophysiology is used to directly measure the inhibitory effect of antagonists on NMDA receptor-mediated ion currents.
Objective: To determine the IC50 of a test compound for the inhibition of NMDA-evoked currents in neurons or heterologous expression systems.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing specific NMDA receptor subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for recording electrodes.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and glycine (B1666218) (co-agonist).
-
Test compounds.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Perfuse the cell with the external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
Antagonist Application: Co-apply the test compound at increasing concentrations with the agonists.
-
Data Acquisition: Record the peak or steady-state current at each antagonist concentration.
-
Data Analysis: Normalize the current responses to the control (agonist alone) response. Plot the normalized current as a function of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for NMDA Antagonist.
Discussion
This compound emerges as a potent non-competitive NMDA receptor antagonist. Its ability to completely displace [3H]MK-801 at 300 nM suggests a high affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel. When compared to other antagonists:
-
Dizocilpine (MK-801) is the most potent and highest affinity ligand for the PCP site among the compounds listed, serving as a benchmark in preclinical research. However, its strong and persistent channel block is associated with significant psychotomimetic side effects and neurotoxicity, limiting its clinical utility.[4][5]
-
Phencyclidine (PCP) , the prototypical dissociative anesthetic, also exhibits high affinity and potency. Its use is primarily recreational due to its profound psychotomimetic and addictive properties.
-
Ketamine possesses a lower affinity and potency compared to MK-801 and PCP. Its faster channel blocking/unblocking kinetics are thought to contribute to its more favorable safety profile, leading to its use as an anesthetic and, more recently, as a rapid-acting antidepressant.
-
Memantine is a low-affinity, uncompetitive antagonist with rapid, voltage-dependent kinetics. This pharmacological profile is believed to underlie its therapeutic window in the treatment of Alzheimer's disease, as it preferentially blocks excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.
The complete inhibition of [3H]MK-801 binding by this compound at a relatively low concentration suggests it is a potent antagonist. Its natural origin and unique chemical structure may offer a different kinetic profile at the NMDA receptor compared to the synthetic compounds, potentially leading to a distinct in vivo pharmacological profile. Further detailed electrophysiological and behavioral studies are warranted to fully characterize its potency, kinetics of channel block, and therapeutic potential, particularly in the context of analgesia where it has shown initial promise. The development of novel NMDA receptor modulators with improved therapeutic indices remains a significant goal in neuroscience research, and natural products like this compound represent a valuable source of new chemical entities.
References
- 1. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dizocilpine - Wikipedia [en.wikipedia.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
In Vivo Validation of Psychotridine's In Vitro Actions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of in vitro findings for Psychotridine, a natural alkaloid with demonstrated analgesic and antiplatelet properties. Data is presented to objectively assess its performance, including comparisons with the related alkaloid, Hodgkinsine. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
I. Comparative Analysis of Analgesic Effects
This compound has been shown to exhibit significant analgesic properties in vivo, confirming its in vitro potential as a pain management agent. Its mechanism of action, primarily through the modulation of N-methyl-D-aspartate (NMDA) receptors, distinguishes it from traditional opioid analgesics and even from related compounds like Hodgkinsine.
Quantitative Data Summary
The following tables summarize the in vivo analgesic effects of this compound in comparison to Hodgkinsine.
| Compound | Assay | Dose | Effect | Naloxone (B1662785) Reversal |
| This compound | Tail-flick Test (mice) | 10 mg/kg | Significant analgesic effect | No |
| This compound | Capsaicin-induced Pain (mice) | 2.5 mg/kg | Reduction in pain response | No |
| Hodgkinsine | Tail-flick Test (mice) | 5.0 mg/kg | Analgesic effect comparable to 6.0 mg/kg Morphine | Yes |
| Hodgkinsine | Capsaicin-induced Pain (mice) | - | Potent, dose-dependent analgesic activity | - |
Data compiled from multiple sources. Specific quantitative values such as percentage of maximum possible effect (%MPE) or tail-flick latency times would require access to the full text of the cited literature.
II. In Vitro vs. In Vivo Antiplatelet Aggregation
In vitro studies have established this compound as a potent inhibitor of platelet aggregation. However, a notable gap exists in the current literature regarding the in vivo validation of these findings.
Quantitative Data Summary
| Compound | Assay Type | Inducer | IC50 | In Vivo Validation Data |
| This compound | In Vitro | ADP | 1.4 µM | Not available |
| This compound | In Vitro | Collagen | 1.4 µM | Not available |
| This compound | In Vitro | Thrombin | 3.9 µM | Not available |
III. Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Tail-Flick Test for Thermal Nociception
This test assesses the spinal reflex to a thermal stimulus and is indicative of central analgesic activity.
Animals: Male albino CF-1 mice are used.
Procedure:
-
A focused beam of high-intensity light is aimed at the ventral surface of the mouse's tail.
-
The time taken for the mouse to flick its tail away from the heat source (tail-flick latency) is recorded.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
A baseline latency is measured before the administration of the test compound.
-
This compound, Hodgkinsine, or a vehicle control is administered intraperitoneally (i.p.).
-
Tail-flick latency is measured at predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
For mechanism studies, an antagonist such as naloxone can be administered prior to the test compound.
Capsaicin-Induced Nociception
This model evaluates the response to a chemical noxious stimulus, which is known to involve the activation of NMDA receptors.
Animals: Male albino CF-1 mice are used.
Procedure:
-
Mice are placed in an observation chamber to acclimatize.
-
A solution of capsaicin (B1668287) (typically 20 µL of a 1.6 µg/µL solution) is injected into the plantar surface of the right hind paw.
-
The amount of time the animal spends licking the injected paw is recorded for a set period (e.g., 5 minutes) immediately following the injection.
-
This compound, Hodgkinsine, or a vehicle control is administered (e.g., i.p.) at a predetermined time before the capsaicin injection.
-
A reduction in the licking time compared to the control group indicates an analgesic effect.
Rotarod Test for Motor Coordination
This test is crucial to ensure that the observed analgesic effects are not due to motor impairment.
Animals: Male albino CF-1 mice are used.
Procedure:
-
Mice are trained to walk on a rotating rod (rotarod) at a constant speed.
-
After administration of the test compound or vehicle, the mice are placed back on the rotarod.
-
The latency to fall from the rod is recorded.
-
A lack of significant difference in the fall latency between the treated and control groups indicates that the compound does not cause motor deficits at the tested dose[1].
IV. Visualizing the Mechanisms
Signaling Pathway of this compound-Induced Analgesia
The analgesic effect of this compound is primarily mediated through the antagonism of the NMDA receptor in the central nervous system. This action prevents the influx of calcium ions (Ca2+) into the postsynaptic neuron, a critical step in the signaling cascade that leads to central sensitization and the perception of pain.
Caption: this compound blocks the NMDA receptor, preventing glutamate-induced Ca2+ influx and subsequent pain signaling.
Experimental Workflow for In Vivo Analgesic Validation
The process of validating the analgesic properties of a compound like this compound involves a series of established in vivo assays.
Caption: Workflow for assessing the analgesic and motor effects of test compounds in vivo.
Logical Relationship: In Vitro to In Vivo Validation
The validation of in vitro findings through in vivo studies is a critical step in drug development. This diagram illustrates the logical progression from initial laboratory findings to whole-animal model confirmation.
Caption: The logical flow from in vitro NMDA receptor binding to in vivo analgesic effects, highlighting the need for in vivo platelet aggregation data.
References
A comprehensive analysis of the structural intricacies and diverse biological activities of Psychotridine, Hodgkinsine, and Quadrigemine C, offering insights for researchers in pharmacology and drug development.
This guide provides a detailed comparative analysis of the chemical structures and biological functions of this compound and its closely related pyrrolidinoindoline alkaloids, Hodgkinsine and Quadrigemine C. These complex natural products, isolated from plants of the Psychotria genus, have garnered significant interest in the scientific community for their potent and varied pharmacological effects, including analgesic, antimicrobial, and cytotoxic properties. By presenting a side-by-side comparison of their molecular architecture and summarizing key experimental data, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of these fascinating compounds.
Structural Comparison: Oligomers of a Common Building Block
This compound, Hodgkinsine, and Quadrigemine C are all oligomeric indole (B1671886) alkaloids, constructed from repeating N-methyltryptamine units. Their structural diversity arises from the number of these monomeric units and the specific linkages between them. This compound is a pentamer, composed of five N-methyltryptamine units[1]. Hodgkinsine is a trimer, containing three of these units, while Quadrigemine C is a tetramer with four units[1][2]. The fundamental building block for these alkaloids is the pyrrolidinoindoline core, and the variations in their oligomeric assembly give rise to distinct three-dimensional structures and, consequently, different biological activities.
| Alkaloid | Molecular Formula | Number of N-methyltryptamine Units |
| This compound | C₅₅H₆₂N₁₀ | 5 |
| Hodgkinsine | C₃₃H₃₈N₆ | 3 |
| Quadrigemine C | C₄₄H₅₀N₈ | 4 |
Biological Activity: A Spectrum of Pharmacological Effects
These related alkaloids exhibit a range of biological activities, with notable effects on the central nervous system, microbial growth, and cancer cell proliferation.
Analgesic Activity
Both this compound and Hodgkinsine have demonstrated significant analgesic properties. This compound exhibits a dose-dependent analgesic effect in thermal and chemical pain models[3][4][5]. This activity is believed to be mediated, at least in part, through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor[3][5]. Hodgkinsine also produces a potent, dose-dependent analgesic effect, which is suggested to involve a dual mechanism of action, targeting both opioid and NMDA receptors[6][7].
Antimicrobial and Cytotoxic Activity
Hodgkinsine and Quadrigemine C have shown promising antimicrobial and cytotoxic activities. In one study, both alkaloids exhibited antibacterial, antifungal, and anti-candidal effects, with minimum inhibitory concentration (MIC) values as low as 5 µg/mL[2]. Furthermore, Quadrigemine C was found to be among the most potent in exhibiting cytotoxic activity against Vero African green monkey kidney cells in culture[2].
| Alkaloid | Analgesic Activity | Antimicrobial Activity (MIC) | Cytotoxic Activity |
| This compound | Yes (NMDA receptor antagonist)[3][5] | Data not available | Data not available |
| Hodgkinsine | Yes (Opioid and NMDA receptor activity)[6][7] | As low as 5 µg/mL[2] | Yes[2] |
| Quadrigemine C | Data not available | As low as 5 µg/mL[2] | Potent against Vero cells[2] |
Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the NMDA receptor.
Methodology: A competitive radioligand binding assay is a common method. This involves using a radiolabeled ligand that specifically binds to the NMDA receptor, such as [³H]MK-801.
-
Membrane Preparation: Rat cerebral cortex tissue is homogenized in an ice-cold buffer. The homogenate is centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Binding Reaction: The prepared membranes are incubated with the radioligand ([³H]MK-801) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki) of the compound for the NMDA receptor.
A detailed protocol for a similar assay can be found in resources describing radioligand binding assays for NMDA receptors[8].
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cell line.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells (e.g., Vero cells or a cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Hodgkinsine, Quadrigemine C) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.
For more detailed procedures, refer to literature describing standard MTT assay protocols[9][10].
Analgesic Assay (Tail-Flick Test)
Objective: To evaluate the analgesic effect of a compound in an animal model of acute thermal pain.
Methodology: The tail-flick test measures the latency of an animal to withdraw its tail from a noxious heat source.
-
Animal Acclimation: Mice or rats are acclimated to the testing apparatus.
-
Baseline Measurement: The baseline tail-flick latency is measured before drug administration by applying a focused beam of heat to the animal's tail. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound (e.g., this compound, Hodgkinsine) is administered, typically via intraperitoneal injection.
-
Post-treatment Measurement: At specific time points after administration, the tail-flick latency is measured again.
-
Data Analysis: The increase in tail-flick latency after drug administration compared to the baseline indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (%MPE).
Detailed protocols for this and other in vivo analgesic assays are widely available in pharmacological research literature[11][12].
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's proposed analgesic mechanism via NMDA receptor antagonism.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hodgkinsine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells [mdpi.com]
- 10. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head study of Psychotridine and synthetic analgesics"
Head-to-Head Study: Psychotridine vs. Synthetic Analgesics
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel analgesic compound, this compound, against established synthetic analgesics. The data presented herein is based on a series of preclinical, head-to-head studies designed to evaluate efficacy, mechanism of action, and safety profiles.
Compound Overview
-
This compound: A novel alkaloid isolated from Psychotria viridis, hypothesized to exhibit a unique dual-agonist activity at mu-opioid receptors (MOR) and cannabinoid receptor 1 (CB1). This dual mechanism is being explored for its potential to produce potent analgesia with a reduced side-effect profile compared to traditional opioids.
-
Morphine: A potent phenanthrene (B1679779) opioid receptor agonist, considered the gold standard for treating severe pain. Its primary action is at the mu-opioid receptor.
-
Tramadol: A centrally acting synthetic analgesic with a dual mechanism of action: a weak agonist of the mu-opioid receptor and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.
-
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, primarily used for inflammation-related pain.
Comparative Efficacy Data
The following tables summarize the key efficacy findings from preclinical models of nociceptive and neuropathic pain.
Table 1: Analgesic Efficacy in a Thermal Nociception Model (Hot Plate Test)
| Compound | Dose (mg/kg) | Latency to Response (seconds, mean ± SD) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 5.2 ± 0.8 | 0% |
| This compound | 10 | 18.5 ± 2.1 | 68.8% |
| Morphine | 5 | 22.1 ± 1.9 | 87.5% |
| Tramadol | 20 | 12.4 ± 1.5 | 37.5% |
| Celecoxib | 30 | 5.5 ± 0.9 | 1.5% |
Table 2: Analgesic Efficacy in a Neuropathic Pain Model (Von Frey Filament Test)
| Compound | Dose (mg/kg) | Paw Withdrawal Threshold (grams, mean ± SD) | Reversal of Allodynia (%) |
| Vehicle (Sham) | - | 15.1 ± 1.2 | N/A |
| Vehicle (Neuropathy) | - | 2.3 ± 0.5 | 0% |
| This compound | 10 | 11.8 ± 1.4 | 74.2% |
| Morphine | 5 | 9.5 ± 1.1 | 56.2% |
| Tramadol | 20 | 8.2 ± 1.3 | 46.1% |
| Celecoxib | 30 | 3.1 ± 0.6 | 6.3% |
Mechanism of Action: Receptor Binding Affinity
Table 3: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) | Cannabinoid Receptor 1 (CB1) | COX-2 Enzyme |
| This compound | 1.5 ± 0.2 | 89.7 ± 5.6 | >10,000 | 5.2 ± 0.7 | >10,000 |
| Morphine | 0.8 ± 0.1 | 250.3 ± 15.1 | 340.1 ± 22.8 | >10,000 | >10,000 |
| Tramadol | 2100 ± 150 | >10,000 | >10,000 | >10,000 | >10,000 |
| Celecoxib | >10,000 | >10,000 | >10,000 | >10,000 | 4.1 ± 0.5 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway for this compound and the workflow for the preclinical analgesic assays.
Caption: Proposed dual-agonist signaling pathway of this compound.
Caption: Standardized workflow for preclinical analgesic testing.
Detailed Experimental Protocols
5.1. Hot Plate Test for Thermal Nociception
-
Objective: To assess the analgesic effect of compounds on acute thermal pain.
-
Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C. A bottomless acrylic cylinder confines the animal to the heated surface.
-
Procedure:
-
Male Sprague-Dawley rats (200-250g) were used.
-
Animals were acclimatized to the testing room for at least 1 hour before the experiment.
-
A baseline latency was determined by placing each animal on the hot plate and recording the time (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time of 30 seconds was used to prevent tissue damage.
-
Animals were then administered the test compound (this compound, Morphine, Tramadol, Celecoxib) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Post-treatment latencies were measured at 30, 60, and 90 minutes after administration.
-
The percentage of the Maximum Possible Effect (%MPE) was calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
5.2. Von Frey Filament Test for Mechanical Allodynia
-
Objective: To evaluate the efficacy of compounds in a model of neuropathic pain (Chronic Constriction Injury model).
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces. Animals are placed on an elevated mesh floor allowing access to the plantar surface of the hind paws.
-
Procedure:
-
Neuropathic pain was induced in rats via Chronic Constriction Injury (CCI) of the sciatic nerve. Sham-operated animals served as controls.
-
Two weeks post-surgery, baseline paw withdrawal thresholds (PWT) were established.
-
Filaments were applied to the mid-plantar surface of the paw with increasing force until a withdrawal response was observed. The 50% withdrawal threshold was determined using the up-down method.
-
Test compounds or vehicle were administered (i.p.).
-
PWT was re-assessed at 60 minutes post-administration.
-
The percentage reversal of allodynia was calculated as: % Reversal = [(Post-drug PWT - Neuropathy baseline PWT) / (Sham PWT - Neuropathy baseline PWT)] x 100.
-
5.3. Receptor Binding Assays
-
Objective: To determine the in vitro binding affinity (Ki) of compounds for specific receptor targets.
-
Procedure:
-
Cell membranes expressing the target receptors (human MOR, DOR, KOR, CB1) or purified COX-2 enzyme were prepared.
-
Membranes/enzyme were incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-CP55,940 for CB1) and varying concentrations of the test compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
-
After incubation, bound and free radioligand were separated by rapid filtration.
-
Radioactivity of the filters was quantified using liquid scintillation counting.
-
IC₅₀ values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Disclaimer: this compound is a fictional compound, and the data presented in this guide are for illustrative purposes only. This document is intended to serve as a template and example for how to structure a comparative guide for novel therapeutic agents.
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of Psychotridine
For research use only. Not for use in diagnostic procedures.
This guide presents a comparative validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Psychotridine against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data and protocols provided are for illustrative purposes to guide researchers and drug development professionals in analytical method validation.
Introduction
This compound is a complex pentameric indolizidine alkaloid with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development. This document outlines the validation of a newly developed UPLC-MS/MS method, offering enhanced sensitivity and selectivity, and compares its performance against a traditional HPLC-UV method.
Data Presentation: A Comparative Analysis
The performance of the novel UPLC-MS/MS method and the conventional HPLC-UV method were evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The results are summarized below.
Table 1: Comparison of Analytical Method Performance Characteristics
| Parameter | Novel UPLC-MS/MS Method | Conventional HPLC-UV Method |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 104.5% |
| Precision (RSD%) | ||
| - Repeatability | < 2% | < 5% |
| - Intermediate Precision | < 3% | < 7% |
| Analysis Time | 5 minutes | 15 minutes |
Experimental Protocols
Detailed methodologies for both the novel and conventional analytical methods are provided below.
Novel UPLC-MS/MS Method
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in methanol (B129727).
-
Calibration standards and quality control samples were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
This compound: [M+H]⁺ > specific fragment ion (hypothetical)
-
Internal Standard (e.g., Verapamil): [M+H]⁺ > specific fragment ion
-
Conventional HPLC-UV Method
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration standards and quality control samples were prepared by serial dilution of the stock solution with the mobile phase.
2. Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for method validation and a comparison of the analytical methods.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of key features between the novel and conventional methods.
Safety Operating Guide
Comprehensive Safety and Handling Guide for Psychotridine
This guide provides essential safety protocols and logistical information for the handling and disposal of Psychotridine, a potent alkaloid with significant biological activity. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a naturally occurring alkaloid found in several species of the Psychotria genus.[1][2] It is known to possess analgesic properties and acts as a non-competitive NMDA receptor antagonist.[1][2] Additionally, studies have shown that this compound exhibits cytotoxic effects against cancer cell lines and is a potent inhibitor of human platelet aggregation.[3][4][5] Given its potent bioactivity and cytotoxic properties, all handling of this compound must be conducted with strict adherence to the following safety protocols.
Hazard Identification and Risk Assessment
All personnel must review this information before working with this compound. A formal risk assessment should be completed for any new experimental protocol involving this compound.
Signal Word: Warning[5]
Primary Hazards:
-
Acute Toxicity: Potent NMDA receptor antagonist; may have neurological effects upon exposure.[1][2]
-
Cytotoxicity: Has demonstrated cytotoxic effects on hepatocellular carcinoma cells.[4][5]
-
Irritant: Potential for skin, eye, and respiratory tract irritation.
-
Unknown Hazards: As a research compound, not all potential hazards have been fully characterized. It should be handled as a substance of unknown toxicity.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Handling Solids (Weighing, Aliquoting) | Primary: • Full-face respirator with P100 (or N100) particulate filters. • Double-layered nitrile gloves (outer glove over gown cuff).[6] • Disposable, low-permeability gown with tight-fitting cuffs.[6] • Chemical splash goggles.[7] • Closed-toe shoes.[7]Secondary: • All work must be performed in a certified chemical fume hood or similar containment primary engineering control (C-PEC).[8] |
| Handling Solutions (Dilutions, Cell Culture) | Primary: • Double-layered nitrile gloves.[6] • Disposable, low-permeability gown.[6] • Chemical splash goggles or safety glasses with side shields.[9] • Closed-toe shoes.[10]Secondary: • All work must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (if working with cell cultures). |
| Waste Disposal | Primary: • Heavy-duty nitrile or neoprene gloves. • Chemical-resistant apron over a lab coat.[9] • Chemical splash goggles and a face shield.[7] • Closed-toe, chemical-resistant footwear. |
Important PPE Practices:
-
Glove Changes: Change gloves immediately if they become contaminated, torn, or punctured. At a minimum, change gloves every hour during continuous work.[6]
-
Donning/Doffing: Follow proper procedures for donning and doffing PPE to avoid cross-contamination. Never wear PPE outside of the designated laboratory area.[10]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure risk.
3.1. Designated Area All work with this compound, including storage, weighing, and solution preparation, must be conducted in a designated and clearly marked area. Access to this area should be restricted to authorized personnel.[11]
3.2. Weighing Procedure (Solid Compound)
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the balance and surrounding surfaces before and after use.
-
Wear full PPE for handling solids (see table above).
-
Use a spatula and weigh paper to carefully transfer the desired amount of this compound powder.
-
Close the primary container immediately after weighing.
-
Carefully transfer the weighed compound into a secondary container for dissolution.
-
Dispose of contaminated weigh paper and any spilled powder as solid hazardous waste.
3.3. Solution Preparation
-
Perform all solution preparation within a chemical fume hood.
-
Wear appropriate PPE for handling solutions.
-
Add solvent (e.g., DMSO) slowly to the vessel containing the weighed this compound.[5]
-
Cap the vessel and mix gently until the compound is fully dissolved.
-
Label the solution container clearly with the compound name, concentration, solvent, date, and hazard warning.
The following diagram outlines the standard workflow for preparing a this compound stock solution.
Caption: Standard workflow for preparing a this compound stock solution.
Spill Management and Emergency Procedures
Immediate and correct response to spills or exposures is crucial. All personnel must be familiar with these procedures and the location of safety equipment.
4.1. Spill Response
-
Small Spill (<5 mL solution or <100 mg powder):
-
Alert others in the immediate area.
-
If powder, gently cover with absorbent material to avoid raising dust.
-
Working from the outside in, apply a deactivating solution (e.g., 10% bleach solution followed by 5% sodium thiosulfate) or an appropriate chemical spill kit absorbent.
-
Allow a contact time of at least 15 minutes.
-
Collect all contaminated materials using non-sparking tools and place them in a labeled hazardous waste container.[12]
-
Clean the spill area again with soap and water.
-
-
Large Spill (>5 mL solution or >100 mg powder):
-
Evacuate the immediate area and alert all personnel to leave.[13]
-
If flammable solvents are involved, eliminate all sources of ignition.[13]
-
Close the laboratory doors and prevent entry.
-
Contact the facility's Emergency Response Team and Environmental Health & Safety (EH&S) department immediately.
-
Provide details about the spilled substance and quantity.
-
4.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
The diagram below outlines the immediate actions required in an emergency.
Caption: Emergency response plan for spills and personal exposure events.
Waste Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[14]
| Waste Type | Disposal Procedure |
| Solid Waste | • Includes contaminated gloves, gowns, bench paper, weigh boats, and unused solid compound.• Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.[15]• Keep the container closed except when adding waste.[15]• Arrange for pickup through your institution's EH&S department. |
| Liquid Waste | • Includes stock solutions, experimental media, and rinsates.• Collect in a dedicated, clearly labeled, shatter-resistant hazardous waste container.• Do NOT dispose of this compound solutions down the drain.[15]• Segregate from other waste streams (e.g., halogenated vs. non-halogenated solvents) as required by your institution. |
| Sharps Waste | • Includes contaminated needles, syringes, and pipette tips.• Dispose of immediately into a designated, puncture-proof sharps container that is also labeled as "Hazardous Chemical Waste." |
Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[16]
Chemical and Physical Data
The following data is provided for reference. Personnel should always consult the Safety Data Sheet (SDS) from the supplier for the most current information.
| Property | Value | Source |
| Chemical Formula | C₅₅H₆₂N₁₀ | [1][2] |
| Molar Mass | 863.15 g/mol | [1] |
| CAS Number | 52617-25-1 | [2] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [5] |
| Solubility | Soluble in DMSO | [5] |
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 52617-25-1 | Benchchem [benchchem.com]
- 5. This compound | CAS 52617-25-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. uww.edu [uww.edu]
- 13. bu.edu [bu.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. ccsd.net [ccsd.net]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
